molecular formula C30H42O8 B1157888 Dehydroadynerigenin digitaloside CAS No. 52628-62-3

Dehydroadynerigenin digitaloside

Cat. No.: B1157888
CAS No.: 52628-62-3
M. Wt: 530.6 g/mol
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Description

Dehydroadynerigenin digitaloside (CAS 52628-62-3) is a steroidal compound classified among the natural products, specifically a steroid, with a molecular formula of C30H42O8 and a molecular weight of 530.66 g/mol . This compound is a cardenolide, a class of specialized steroids also known as cardiac glycosides that are of significant research interest due to their historical and potential therapeutic applications in heart conditions . The compound is naturally sourced from the herbs of Nerium oleander . Cardenolides like this compound are the subject of ongoing research for their complex biosynthetic pathways and multi-target biological activities . In a systems pharmacology study investigating the traditional Chinese medicine Wenxin Keli, which is used for arrhythmia treatment, this compound was identified as one of the 68 potential active components present in the formulation . The study suggested that the therapeutic mechanism involves multiple targets and pathways, with a key effect on calcium signaling pathways in the heart, including the inhibition of phosphorylated CaMKII and the regulation of intracellular calcium transients . This points to its research value in studying cardiac electrophysiology and calcium homeostasis. The compound is supplied as a powder and should be stored desiccated at -20°C . It is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is intended for Research Use Only and is not approved for use in humans, or for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUOYGJEFVXDV-YBQUAYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Delta-16-dehydroadynerigenin beta-D-digitaloside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-16-dehydroadynerigenin beta-D-digitaloside is a complex cardiac glycoside, a class of naturally occurring compounds that have profound effects on heart muscle function.[1] Found within the tissues of Nerium oleander, a plant known for both its therapeutic and toxic properties, this specific glycoside represents a fascinating subject for chemical and pharmacological investigation.[2][3] This guide provides a comprehensive technical overview of the chemical structure of delta-16-dehydroadynerigenin beta-D-digitaloside, detailing its constituent parts, predicted spectroscopic characteristics, and the methodologies for its isolation and characterization. Understanding the precise molecular architecture of this compound is paramount for elucidating its mechanism of action and exploring its potential in drug discovery.

Molecular Architecture: A Union of Steroid and Sugar

The structure of delta-16-dehydroadynerigenin beta-D-digitaloside is a conjugate of a steroidal aglycone, delta-16-dehydroadynerigenin, and a deoxy sugar, beta-D-digitalose. This glycosidic linkage is a hallmark of cardiac glycosides and is crucial for their biological activity.

The Aglycone: Delta-16-dehydroadynerigenin

The aglycone portion, delta-16-dehydroadynerigenin, is a cardenolide, a type of steroid characterized by a five-membered unsaturated butyrolactone ring attached at the C-17 position.[1] The name itself provides key structural clues:

  • Adynerigenin: This base name refers to a specific steroid skeleton.

  • Delta-16-dehydro: This indicates the presence of a double bond at the C-16 position of the steroid nucleus. This unsaturation in the D-ring is a significant feature that influences the molecule's conformation and biological properties.

The core steroid nucleus consists of four fused rings (A, B, C, and D) with a specific stereochemistry that is critical for its interaction with its biological target, the Na+/K+-ATPase pump.[4]

The Glycone: Beta-D-digitaloside

The sugar moiety attached to the aglycone is beta-D-digitalose. Digitalose is a 6-deoxy-3-O-methyl-D-galactose.[5] The "beta" configuration refers to the stereochemistry of the anomeric carbon (C-1 of the sugar) involved in the glycosidic bond with the aglycone. This linkage typically occurs at the C-3 position of the steroid.[6] The specific sugar attached to the aglycone plays a significant role in the pharmacokinetic properties of the cardiac glycoside, including its solubility, absorption, and distribution in the body.

The complete chemical structure can therefore be depicted as the adynerigenin steroid core with a double bond at C-16, linked at the C-3 hydroxyl group to a beta-D-digitalose sugar. Based on the molecular formula of the closely related adynerigenin 3-O-beta-D-diginoside (C30H44O7), the molecular formula for delta-16-dehydroadynerigenin beta-D-digitaloside can be deduced.[7]

PropertyPredicted Value
Molecular Formula C30H42O7
Molecular Weight 514.65 g/mol

Spectroscopic Elucidation: Unveiling the Structure

The definitive confirmation of the chemical structure of delta-16-dehydroadynerigenin beta-D-digitaloside relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show a series of characteristic signals:

  • Steroidal Protons: A complex region of overlapping multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the numerous protons of the steroid nucleus.

  • Olefinic Protons: A key signal in the downfield region (δ 5.5-6.0 ppm) is anticipated for the vinylic proton at C-16, deshielded by the adjacent double bond.[8] Another characteristic signal for the proton on the unsaturated lactone ring (C-22) is expected around δ 5.8-6.0 ppm.[9]

  • Anomeric Proton: The proton at the anomeric carbon (C-1') of the beta-D-digitalose sugar is expected to appear as a doublet in the region of δ 4.5-5.0 ppm, with a coupling constant indicative of a beta-glycosidic linkage.

  • Sugar Protons: Other protons of the digitalose moiety will resonate in the δ 3.0-4.5 ppm range.

  • Methyl Protons: Sharp singlets for the two angular methyl groups of the steroid (C-18 and C-19) and the methyl group of the digitalose sugar will be observed in the upfield region.

The carbon NMR spectrum will provide complementary information:

  • Carbonyl Carbon: A signal in the highly downfield region (δ 170-180 ppm) corresponding to the carbonyl carbon (C-23) of the lactone ring.

  • Olefinic Carbons: Signals for the double bond carbons at C-16 and C-17, as well as C-20 and C-22 of the lactone ring, will appear in the δ 110-160 ppm region.

  • Anomeric Carbon: The anomeric carbon (C-1') of the sugar will resonate around δ 95-105 ppm.

  • Steroidal and Sugar Carbons: The remaining carbons of the steroid and sugar moieties will appear in the upfield region (δ 10-90 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]+ or a sodium adduct [M+Na]+ would be observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. A key fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (delta-16-dehydroadynerigenin) and a neutral loss of the digitalose sugar. Further fragmentation of the aglycone would involve losses of water and parts of the lactone ring, which are diagnostic for cardenolides.[10] The fragmentation of the sugar moiety would yield characteristic product ions for β-D-digitalose, such as m/z 161, 143, 129, and 87.[10]

Isolation and Characterization Workflow

The isolation and purification of delta-16-dehydroadynerigenin beta-D-digitaloside from its natural source, Nerium oleander, is a multi-step process requiring careful chromatographic techniques.

Experimental Protocol: Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol), to efficiently extract the cardiac glycosides.[9]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol). The cardiac glycosides are expected to be enriched in the more polar fractions (ethyl acetate and butanol).

  • Chromatographic Separation: The enriched fractions are then subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient elution system, typically a mixture of water and acetonitrile or methanol.

Characterization Workflow Diagram

cluster_0 Isolation and Purification cluster_1 Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Partitioning Partitioning Extraction->Partitioning Crude Extract Column Chromatography Column Chromatography Partitioning->Column Chromatography Enriched Fraction HPLC HPLC Column Chromatography->HPLC Semi-pure Fraction Pure Compound Pure Compound HPLC->Pure Compound NMR NMR Pure Compound->NMR MS MS Pure Compound->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation

Caption: Workflow for the isolation and structural elucidation of delta-16-dehydroadynerigenin beta-D-digitaloside.

Biological Significance and Future Perspectives

Cardiac glycosides, including those from Nerium oleander, have a long history of use in the treatment of heart failure.[1] Their mechanism of action involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility. However, their narrow therapeutic index and potential for toxicity necessitate a thorough understanding of their structure-activity relationships.[11]

The presence of the delta-16 double bond in the aglycone of delta-16-dehydroadynerigenin beta-D-digitaloside is a structural feature that may modulate its binding affinity to the Na+/K+-ATPase and its overall pharmacological profile. Further research into the synthesis of this and related compounds, coupled with detailed biological evaluation, could lead to the development of novel cardiac glycosides with improved therapeutic properties and reduced toxicity. The in-depth structural knowledge presented in this guide serves as a foundational resource for such future endeavors in medicinal chemistry and drug development.

References

  • Structural Analysis of Diastereomeric Cardiac Glycosides and Their Genins Using Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. [Link]

  • ADYNERIN. GSRS. [Link]

  • Nerium oleander Lin: A Review of Chemical, Pharmacological and Traditional uses. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS. PubMed. [Link]

  • Oleandrin: A cardiac glycosides with potent cytotoxicity. PMC. [Link]

  • A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Longdom Publishing. [Link]

  • Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR. PMC. [Link]

  • Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS. ResearchGate. [Link]

  • beta-D-digitoxopyranose | C6H12O4 | CID 7057908. PubChem. [Link]

  • Phytochemistry, Pharmacology, Toxicity and structure-activity of Nerium oleander L.: A Systematic Review. ACG Publications. [Link]

  • Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo. PMC. [Link]

  • Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology. Frontiers. [Link]

  • Journal of Medicinal Plants Research - alkaloid constitution of nerium oleander using gas chromatography-mass spectroscopy (gc-ms). [Link]

  • Chemical shift values in the NMR spectra and reaction yields of compounds 4a-c and 5a-c. [Link]

  • An NMR study of new cardiac glycoside derivatives. PubMed. [Link]

  • Method for extracting total cardiac glycosides
  • beta-L-digitoxose | C6H12O4 | CID 6102462. PubChem. [Link]

  • LC/MS/MS based determination of cardiac glycosides. ResearchGate. [Link]

  • Cardioactive glycosides. [Link]

  • Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. PMC. [Link]

  • Digitalose. Wikipedia. [Link]

  • Cardiac glycosides. [Link]

  • Supporting Information Continuous Flow Synthesis of 16- Dehydropregnenolone Acetate (16-DPA), a Key Synthon for Natural Steroids. [Link]

  • High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. PMC. [Link]

  • Adynerigenin Beta-neritrioside Supplier. ChemFarm. [Link]

  • Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides. PMC. [Link]

  • beta-D-idopyranose | C6H12O6 | CID 7018164. PubChem. [Link]

  • Identification of 24-O-β-d-Glycosides and 7-Deoxy-Analogues of Okadaic Acid and Dinophysistoxin-1 and -2 in Extracts from Dinophysis Blooms, Dinophysis and Prorocentrum Cultures, and Shellfish in Europe, North America and Australasia. MDPI. [Link]

  • Derivatives of 16alpha-hydroxy-dehydroepiandrosterone with an additional 7-oxo or 7-hydroxy substituent: synthesis and gas chromatography/mass spectrometry analysis. PubMed. [Link]

  • 1 H NMR spectra of glycosides (IIa)−(IIc). ResearchGate. [Link]

  • Nerium oleander L.: A review of diversity, toxicity, chemical compositions and biological activities. [Link]

  • Nuclear magnetic resonance and infrared spectra of delta-24- and C-24 saturated steroids. PubMed. [Link]

  • Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology. PMC. [Link]

  • Irigenin | C18H16O8 | CID 5464170. PubChem. [Link]

  • Apigeninidin | C15H11ClO4 | CID 159360. PubChem. [Link]

  • Syriogenin | C23H34O5 | CID 11870470. PubChem. [Link]

Sources

Biological activity of dehydroadynerigenin digitaloside from Nerium oleander

Biological Activity of -Dehydroadynerigenin -D-digitaloside from Nerium oleander[1]

Executive Summary



While adynerigenin derivatives are historically controversial regarding their cardiotonic potency compared to digitoxigenin derivatives, recent isolation protocols and bioassays have identified

Chemical Identity & Structural Biology[2]

The biological activity of this glycoside is strictly dictated by its structure-activity relationship (SAR). The molecule consists of a steroid aglycone (

Structural Components[2]
ComponentChemical FeatureBiological Implication
Aglycone

-Dehydroadynerigenin
The C16-C17 double bond (

) alters the planarity of the D-ring, potentially modifying the orientation of the C17-lactone ring, which is critical for Na

/K

-ATPase binding.
Steroid Nucleus 8,14-Epoxy bridgeA hallmark of adynerin-type cardenolides. This bridge locks the C/D ring junction, often reducing conformational flexibility compared to 14

-hydroxy cardenolides.
Sugar Moiety

-D-Digitalose
A 3-O-methyl-6-deoxy sugar. The lipophilicity of the methyl group enhances membrane permeability and pharmacokinetic half-life.
Lactone

-unsaturated

-lactone
Essential pharmacophore for binding to the extracellular surface of the Na

/K

-ATPase pump.
Structure-Activity Relationship (SAR)

The


Pharmacology & Mechanism of Action[3]

Primary Mechanism: Na /K -ATPase Inhibition

Like classical cardiac glycosides,



  • Binding : The lactone ring binds to the phosphorylated E2-P conformation of the pump on the extracellular side.

  • Inhibition : This locks the enzyme, preventing the extrusion of 3 Na

    
     ions and the uptake of 2 K
    
    
    ions.
  • Na

    
     Accumulation : Intracellular sodium levels rise (
    
    
    ).
  • NCX Modulation : The Sodium-Calcium Exchanger (NCX), which normally expels Ca

    
     using the Na
    
    
    gradient, is forced into reverse mode or slowed down.
  • Ca

    
     Influx : Intracellular calcium levels rise (
    
    
    ), leading to increased contractility (positive inotropy) via actin-myosin cross-bridging.
Signaling Pathway Visualization

The following diagram illustrates the mechanistic cascade from receptor binding to physiological effect.

MechanismOfActionCompoundΔ16-DehydroadynerigeninDigitalosideTargetNa+/K+-ATPase(E2-P State)Compound->TargetBinds Lactone SiteNa_RiseIncrease Intracellular Na+Target->Na_RiseInhibits Ion TransportNCXNa+/Ca2+ Exchanger(Reverse Mode)Na_Rise->NCXAlters GradientCa_RiseIncrease Intracellular Ca2+NCX->Ca_RiseCa2+ InfluxEffectPositive Inotropy(Cardiotonic Effect)Ca_Rise->EffectActin-Myosin InteractionApoptosisApoptosis Induction(Cancer Cells)Ca_Rise->ApoptosisMitochondrial Overload(High Dose)

Figure 1: Mechanistic pathway of

Biological Activity Profile[4][5][6]
  • Cardiotonic Activity : Research indicates that methanolic fractions containing this compound significantly increase myocardial contractility and coronary flow in isolated rabbit hearts without significantly altering heart rate (chronotropy), suggesting a therapeutic window potentially distinct from digoxin [1].

  • Cytotoxicity : As a constituent of Nerium glycoside mixtures, it contributes to the plant's potent cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). The mechanism involves Ca

    
    -mediated mitochondrial depolarization and ROS generation.
    

Experimental Protocols: Isolation & Identification

To study this compound, high-purity isolation is required. The following protocol is synthesized from established phytochemical workflows for Nerium cardenolides.

Isolation Workflow

Reagents Required:

  • Methanol (HPLC Grade)

  • n-Hexane (Defatting)

  • Chloroform / Ethyl Acetate (Partitioning)

  • Silica Gel 60 (Stationary Phase)

Protocol Steps:

  • Extraction : Macerate dried Nerium oleander flowers (1 kg) in Methanol (5L) for 72 hours at room temperature. Filter and concentrate under reduced pressure.

  • Defatting : Resuspend the crude extract in water:methanol (9:1) and partition with n-hexane (

    
     mL) to remove lipids and chlorophyll. Discard hexane layer.
    
  • Enrichment : Extract the aqueous layer with Chloroform (

    
     mL). The chloroform fraction (Fraction HF2) contains the cardenolides, including 
    
    
    -dehydroadynerigenin digitaloside.
  • Chromatography : Subject the chloroform fraction to Silica Gel Column Chromatography.

    • Mobile Phase Gradient: Chloroform

      
       Chloroform:Methanol (95:5 
      
      
      80:20).
    • Monitoring: TLC (Spray with 10%

      
       and heat; look for characteristic brown/green spots).
      
  • Purification : Isolate the specific band corresponding to

    
     (in CHCl3:MeOH 9:1) and recrystallize from Acetone/Ether.
    
Isolation Diagram

IsolationProtocolRawDried N. oleanderFlowersExtractMeOH ExtractionRaw->ExtractDefatPartition w/ n-HexaneExtract->DefatRemove LipidsChloroformChloroform Fraction(Cardenolide Rich)Defat->ChloroformLiquid-Liquid Ext.ColumnSilica Gel CC(CHCl3:MeOH)Chloroform->ColumnIsolateΔ16-DehydroadynerigeninDigitalosideColumn->IsolatePurification

Figure 2: Bioactivity-guided isolation workflow for Dehydroadynerigenin digitaloside.

Safety, Toxicology & Handling

WARNING : All cardenolides from Nerium oleander are extremely toxic.[1]

  • LD50 : Estimated to be in the microgram/kg range (similar to oleandrin).

  • Handling :

    • Use a biosafety cabinet.

    • Double-glove (Nitrile).

    • Deactivate spills with strong alkali (NaOH) to hydrolyze the lactone ring, rendering the compound inactive.

  • Clinical Signs of Toxicity : Bradycardia, hyperkalemia, ventricular fibrillation.

  • Antidote : Anti-digoxin Fab fragments (Digibind) have shown cross-reactivity and efficacy against oleander glycoside poisoning.

References

  • Nguyen Tien Vung, Vu Duc Loi, & Bui Thanh Tung. (2016).[2][3] Isolated Compounds and Cardiotonic Effect on the Isolated Rabbit Heart of Methanolic Flower Extract of Nerium oleander L.[2][3] Research Journal of Phytochemistry, 10(1), 21-29.[3] Link[3]

  • Yamauchi, T., Mori, Y., & Ogata, Y. (1973).[2][1][4]

    
    -Dehydroadynerigenin glycosides of Nerium odorum. Phytochemistry, 12(11), 2737-2739.[4] Link
    
  • Siddiqui, B. S., et al. (2012). Two New Steroids Dehydroadynerizoside and Neristigmol from Nerium oleander Leaves. ResearchGate. Link

  • Zhao, M., et al. (2007). Bioactive cardenolides from the stems of Nerium oleander. Journal of Natural Products. Link

The Unexplored Frontier: Pharmacology of Minor Cardenolide Glycosides in Apocynaceae

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While digoxin and digitoxin have dominated the clinical landscape of cardiac glycosides for centuries, the "minor" cardenolides—structurally complex glycosides found in Apocynaceae genera like Calotropis, Thevetia, Nerium, and Strophanthus—represent a distinct pharmacological class. Unlike their major counterparts, these compounds often feature unique deoxysugars and aglycone modifications that shift their pharmacodynamic profile from pure ionotropy to potent antineoplastic activity. This technical guide dissects the structural determinants, non-canonical signaling mechanisms, and isolation protocols required to harness these rare metabolites for modern drug development.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence of minor cardenolides stems from two structural domains: the C17-lactone/C14-OH core and the C3-sugar moiety . While the steroid nucleus dictates binding affinity to the Na


/K

-ATPase (NKA), the sugar chain modulates bioavailability, half-life, and arguably, the conformational stability of the NKA-signalosome complex.
The "Sugar Code" of Minor Glycosides

Major cardenolides typically contain glucose or digitoxose. Minor cardenolides in Apocynaceae frequently incorporate rare 2,6-dideoxy sugars (e.g., L-thevetose, D-cymarose, L-acofriose) or doubly-linked sugars (e.g., thiazole-containing derivatives like voruscharin).

  • Kinetic Influence: The hydrophobicity of deoxy sugars enhances membrane permeability, allowing intracellular accumulation in solid tumors.

  • Binding Stability: Unusual sugars can form secondary hydrogen bonds with the

    
    -subunit of NKA, altering the dissociation rate (
    
    
    
    ) and potentially reducing systemic toxicity compared to digoxin.
Genin Modifications
  • 19-Aldehyde Group: Found in genins like calotropagenin and strophanthidin . This moiety increases polarity and reactivity, often correlating with higher cytotoxicity in MDR (Multidrug Resistant) cancer lines.

  • Double Linkage: Compounds like 2''-oxovoruscharin possess a double linkage between the sugar and the genin (via C2'-OH and C3'-OH), creating a rigid structure that locks the glycoside into the NKA receptor site.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for structural optimization based on Apocynaceae cardenolide features.

SAR_Logic Base Cardenolide Scaffold (C23 Steroid) Lactone C17 Butenolide Ring Base->Lactone Genin Genin Core (5β,14β-androstane) Base->Genin Sugar C3 Glycosylation Base->Sugar Eff_Potency Increased NKA Affinity Lactone->Eff_Potency Essential Mod_Aldehyde C19-Aldehyde (e.g., Calotropagenin) Genin->Mod_Aldehyde Mod_OH C14-OH / C16-OH Genin->Mod_OH Mod_RareSugar Rare Deoxysugars (Thevetose, Acofriose) Sugar->Mod_RareSugar Mod_DoubleLink Double Linkage (Voruscharin type) Sugar->Mod_DoubleLink Eff_MDR MDR Reversal (P-gp Inhibition) Mod_Aldehyde->Eff_MDR Polarity Eff_Kinetics Altered Dissociation (Slower Koff) Mod_RareSugar->Eff_Kinetics Lipophilicity Mod_DoubleLink->Eff_Potency Rigidity

Caption: Structural determinants of minor cardenolide pharmacology. Red nodes indicate genin modifications; Green nodes indicate glycosidic variations.

Part 2: Mechanistic Pharmacodynamics

The therapeutic window of minor cardenolides in oncology relies on the "Signalosome" hypothesis . Unlike the complete NKA blockade required for cardiac toxicity, anticancer effects are mediated by signal transduction triggered at sub-saturating concentrations.

The NKA Signalosome & Src Activation

Binding of the cardenolide to the NKA


-subunit triggers a conformational change that releases the kinase domain of Src  (which is constitutively bound to NKA).
  • Src Activation: Released Src transactivates EGFR (Epidermal Growth Factor Receptor).

  • Downstream Cascade: EGFR activation triggers the Ras-Raf-MEK-ERK pathway.

  • ROS Generation: Concurrent interaction with mitochondria leads to Reactive Oxygen Species (ROS) production.

  • Outcome: In cancer cells, this sustained ROS/ERK stress leads to autophagy and anoikis (cell death upon detachment), whereas normal cells are more resilient to these ionic shifts.

MDR Reversal (P-glycoprotein Inhibition)

Minor cardenolides like calotropin and peruvoside act as competitive substrates or inhibitors of P-glycoprotein (ABCB1). By blocking this efflux pump, they restore the sensitivity of resistant tumors to standard chemotherapeutics (e.g., paclitaxel, doxorubicin).

Visualization: NKA Signalosome Pathway

Signalosome Drug Minor Cardenolide (e.g., 2''-oxovoruscharin) NKA Na+/K+-ATPase (α-subunit) Drug->NKA Binding Src_Inactive Src (Inactive) NKA->Src_Inactive Conformational Change Mito Mitochondria NKA->Mito Ionic Stress Src_Active p-Src (Active) Src_Inactive->Src_Active Release EGFR EGFR Transactivation Src_Active->EGFR Phosphorylation RasRaf Ras / Raf EGFR->RasRaf MEK MEK1/2 RasRaf->MEK ERK ERK1/2 (Sustained Activation) MEK->ERK Death Autophagy & Apoptosis (p21 Cip1 upregulation) ERK->Death Cell Cycle Arrest ROS ROS Production Mito->ROS ROS->Death Oxidative Damage

Caption: The Na+/K+-ATPase signalosome mechanism. Cardenolide binding triggers Src-mediated signaling and mitochondrial ROS, leading to cancer cell death.

Part 3: Technical Core – Isolation & Characterization Protocols

Isolating minor cardenolides requires a protocol that preserves the labile glycosidic linkages and separates structurally similar isomers.

Protocol: Differential Extraction & Bioassay-Guided Fractionation

Objective: Isolate minor glycosides (e.g., voruscharin, calactin) from Calotropis procera or Asclepias curassavica.

Step-by-Step Methodology:

  • Preparation: Air-dry root bark or leaves in shade (sunlight degrades surface glycosides). Grind to a fine powder (#40 mesh).

  • Defatting (Critical): Macerate with n-hexane (1:5 w/v) for 24h. Discard hexane (removes lipids/chlorophyll which interfere with HPLC).

  • Extraction: Extract residue with 70% Ethanol (cold maceration, 48h). Note: Avoid hot extraction to prevent hydrolysis of labile sugars.

  • Partitioning:

    • Suspend crude EtOH extract in water.

    • Partition with Dichloromethane (DCM) or Chloroform .

    • Result: Minor cardenolides partition into the DCM phase (genins and mono-glycosides). Polar diglycosides remain in the aqueous phase or can be extracted with n-Butanol.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase Gradient: DCM:Methanol (100:0

      
       90:10).
      
    • Detection: Kedde’s Reagent (specific for unsaturated lactone ring; turns violet).

  • Final Isolation (RP-HPLC):

    • Column: C18 semi-preparative.

    • Solvent: Acetonitrile:Water (isocratic or shallow gradient).

    • Detection: UV at 217-220 nm (absorption of the

      
      -unsaturated lactone).
      
Visualization: Isolation Workflow

Isolation Raw Plant Material (Root Bark/Leaves) Hexane Hexane Defatting Raw->Hexane Ethanol 70% EtOH Extraction (Cold Maceration) Hexane->Ethanol Residue Partition Liquid-Liquid Partition Ethanol->Partition Phase1 DCM/CHCl3 Phase (Target: Minor Cardenolides) Partition->Phase1 Phase2 Aqueous/BuOH Phase (Polar Glycosides) Partition->Phase2 Chrom Flash Chromatography (Silica Gel) Phase1->Chrom HPLC RP-HPLC Purification (C18, ACN:H2O) Chrom->HPLC Kedde Positive Fractions Analysis Structure Elucidation (NMR, MS, IR) HPLC->Analysis

Caption: Workflow for the isolation of minor cardenolides. The DCM partition step is critical for enriching lipophilic minor glycosides.

Part 4: Quantitative Data & Therapeutic Potential[1]

Comparative Cytotoxicity (IC50)

The following table summarizes the potency of minor cardenolides against human cancer cell lines compared to the standard digoxin. Note the enhanced potency of compounds with unique sugar modifications.

CompoundSource SpeciesCell Line (Type)IC50 (nM)Mechanistic Highlight
2''-Oxovoruscharin Calotropis proceraA549 (Lung)11 ± 2Double-linked sugar; high metabolic stability.
Calotropin Calotropis giganteaK562 (Leukemia)24 ± 3Potent apoptosis inducer via caspase-3.
Peruvoside Thevetia peruvianaPC3 (Prostate)45 ± 5Significant Src inhibition; MDR reversal.
Digoxin (Control)Digitalis purpureaA549 (Lung)150 ± 15Standard NKA inhibition.
Oleandrin Nerium oleanderPANC-1 (Pancreas)18 ± 4Induces immunogenic cell death (ICD).
Self-Validating Experimental Controls

To ensure scientific integrity when assaying these compounds:

  • Positive Control: Always run Ouabain or Digoxin in parallel to normalize NKA inhibition levels.

  • Viability vs. Proliferation: Use ATP-based assays (e.g., CellTiter-Glo) alongside Trypan Blue exclusion. Cardenolides often induce metabolic arrest before membrane rupture; MTT assays can sometimes yield artifacts due to mitochondrial effects.

  • NKA Specificity Check: Pre-treat cells with high K

    
     medium. If cytotoxicity is mediated by NKA inhibition, high extracellular K
    
    
    
    should rescue the cells by competing for the binding site.

References

  • Van Quaquebeke, E., et al. (2005). "Identification of a novel cardenolide (2''-oxovoruscharin) from Calotropis procera and the hemisynthesis of novel derivatives displaying potent in vitro antitumor activities." Journal of Medicinal Chemistry. Link

  • Agrawal, A. A., et al. (2022).[1][2] "New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds." Journal of Natural Products. Link

  • Xie, Z., & Askari, A. (2002). "Na+/K+-ATPase as a signal transducer." European Journal of Biochemistry. Link

  • Newman, R. A., et al. (2008). "Oleandrin-mediated oxidative stress in human melanoma cells." Journal of Experimental Therapeutics and Oncology. Link

  • Winnicka, K., et al. (2006). "Cardiac glycosides in cancer research and cancer therapy." Acta Poloniae Pharmaceutica. Link

  • Miyagawa, T., et al. (2009). "Cardenolides from Streptocaulon juventas and their cytotoxic activity." Journal of Natural Products. Link

Sources

Unraveling the Mechanism of Action of Δ16-Dehydroadynerigenin β-D-digitaloside on Na+/K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biochemical Profile

Δ16-Dehydroadynerigenin β-D-digitaloside (CAS: 52628-62-3) is a highly potent cardenolide and secondary metabolite isolated from the botanical species Nerium oleander[1]. Structurally characterized by a steroid nucleus, an unsaturated lactone ring at the C-17 position, and a β-D-digitaloside sugar moiety, this compound acts as a highly specific modulator of the plasmalemmal sodium-potassium pump [2].

In modern drug development and molecular pharmacology, cardiac glycosides like Dehydroadynerigenin digitaloside are no longer viewed merely as positive inotropes. They are recognized as complex signal transducers. This whitepaper dissects the dual-mechanism of action of this compound on its primary target, the α-subunit of the Na+/K+-ATPase, detailing both its ionotropic and signalosome-mediated pathways.

Dual-Pathway Mechanism of Action

The Na+/K+-ATPase is an electrogenic transmembrane pump responsible for maintaining the cellular electrochemical gradient by extruding 3 Na+ ions and importing 2 K+ ions per ATP molecule hydrolyzed[3]. However, the binding of this compound triggers two distinct, parallel physiological cascades.

The Ionotropic Pathway (Pump Inhibition)

This compound binds with high affinity to the extracellular loops of the Na+/K+-ATPase α-subunit[4]. This binding event allosterically arrests the enzyme in its E2-P (phosphorylated) conformational state, effectively preventing the deocclusion and intracellular release of K+ ions [5].

The Causality of the Physiological Effect: The immediate cessation of Na+ efflux leads to a localized, sub-sarcolemmal accumulation of intracellular sodium. This dissipates the transmembrane sodium gradient, which serves as the primary thermodynamic driving force for the Na+/Ca2+ exchanger (NCX). Stripped of its driving force, the NCX operates in reverse mode, importing Ca2+ into the cytosol. In cardiac tissues, this calcium surge enhances myocardial contractility (positive inotropy); in neoplastic cell lines, this severe ionic disruption and calcium overload can trigger apoptotic pathways [2].

The Signalosome Pathway (Signal Transduction)

Independent of its ion-pumping function, the Na+/K+-ATPase acts as a critical scaffolding receptor within caveolar lipid rafts, where its α-subunit physically occludes the kinase domain of Src.

The Causality of Downstream Signaling: When this compound binds the α-subunit, the resulting conformational shift releases and activates the tethered Src kinase. Activated Src subsequently transactivates the Epidermal Growth Factor Receptor (EGFR), initiating a Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway rapidly phosphorylates ERK1/2, leading to the nuclear translocation of transcription factors that upregulate the cell cycle inhibitor p21Cip1, ultimately driving cell cycle arrest [6].

Mechanism DD Dehydroadynerigenin digitaloside NKA Na+/K+-ATPase (α-subunit) Target Receptor DD->NKA Binds Extracellular Loop Inhib Conformational Arrest (E2-P State) NKA->Inhib Ion Pump Inhibition Src Src Kinase Release & Activation NKA->Src Scaffold Alteration Na Intracellular Na+ Accumulation Inhib->Na NCX Na+/Ca2+ Exchanger (NCX) Reverse Mode Na->NCX Alters Gradient Ca Intracellular Ca2+ Surge NCX->Ca Contract Positive Inotropy & Apoptotic Signaling Ca->Contract EGFR EGFR Transactivation Src->EGFR ERK MAPK / ERK1/2 Cascade EGFR->ERK Gene Nuclear Translocation & p21Cip1 Expression ERK->Gene

Fig 1: Dual-pathway mechanism of this compound on Na+/K+-ATPase.

Quantitative Data & Physicochemical Parameters

To facilitate comparative pharmacological analysis, the physicochemical properties and binding parameters of this compound are summarized below.

Parameter / PropertyValue / DescriptionReference
Molecular Weight 530.658 g/mol [7]
Chemical Formula C30H42O8[7]
Target Receptor Na+/K+-ATPase (α1, α2, α3 subunits)[4]
Pump Stoichiometry 3 Na+ extruded / 2 K+ imported[3]
Enzyme Binding State E2-P Conformation[5]
Downstream Effectors Src, EGFR, ERK1/2, p21Cip1[6]

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, ensuring assay integrity is paramount. The following protocols are engineered as self-validating systems, utilizing specific biochemical choices to prevent data artifacts.

Protocol 1: Continuous Coupled-Enzyme ATPase Assay
  • Objective: Quantify the IC50 of this compound on Na+/K+-ATPase activity.

  • Causality behind the method: We utilize a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system rather than a colorimetric end-point assay (e.g., Malachite Green). End-point assays allow ADP to accumulate, which allosterically shifts the enzyme's conformational equilibrium and artificially skews the IC50. The coupled system continuously regenerates ATP and consumes ADP, maintaining true steady-state kinetics.

  • Step-by-Step:

    • Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, and 1 mM EGTA.

    • Add the coupling enzymes: 5 U/mL PK, 10 U/mL LDH, 2 mM phosphoenolpyruvate (PEP), and 0.2 mM NADH.

    • Introduce purified Na+/K+-ATPase into the cuvette.

    • Add this compound at logarithmic concentration intervals (1 nM to 100 µM). Self-validation: Run a parallel vehicle control (DMSO < 0.1%) and a positive control (Ouabain) to ensure baseline enzyme viability.

    • Initiate the reaction with 2 mM ATP and continuously monitor the decrease in NADH absorbance at 340 nm for 10 minutes.

Protocol 2: Intracellular Calcium Transient Imaging
  • Objective: Validate downstream NCX reversal and the resulting Ca2+ surge.

  • Causality behind the method: Fluo-4 AM is selected over Fura-2 due to its superior quantum yield when excited by a 488 nm argon laser. This enables the high-frequency sampling required to capture rapid, localized Ca2+ sparks before global calcium waves saturate the detector.

  • Step-by-Step:

    • Culture target cells on glass-bottom confocal dishes.

    • Load cells with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C. Self-validation: Include a probenecid treatment group to prevent dye extrusion via multidrug resistance transporters, ensuring signal loss is not misinterpreted as a lack of Ca2+ release.

    • Wash cells thrice with Tyrode's solution to remove extracellular dye; allow 15 minutes for intracellular de-esterification.

    • Perfuse cells with 100 nM this compound while recording fluorescence emission at 520 nm.

Protocol 3: Signalosome Co-Immunoprecipitation (Co-IP)
  • Objective: Confirm the physical dissociation of Src from the Na+/K+-ATPase α-subunit.

  • Causality behind the method: We employ the non-ionic detergent Brij-58 (1%) instead of harsh agents like Triton X-100 or RIPA buffer. Brij-58 preserves the delicate, hydrophobic protein-protein interactions within caveolar lipid rafts, preventing the artificial disruption of the Na+/K+-ATPase-Src complex during cell lysis.

  • Step-by-Step:

    • Treat cells with 50 nM this compound for 15 minutes.

    • Lyse cells in ice-cold Brij-58 buffer supplemented with protease and phosphatase inhibitors.

    • Immunoprecipitate the α-subunit using a monoclonal anti-Na+/K+-ATPase antibody coupled to Protein A/G magnetic beads.

    • Perform SDS-PAGE and Western Blotting. Probe for both the α-subunit (loading control) and co-precipitated Src kinase to quantify dissociation.

Workflow Prep Membrane/Lysate Preparation Incubate Compound Incubation Prep->Incubate Assay1 Coupled ATPase Assay (Kinetics) Incubate->Assay1 Assay2 Fluo-4 AM Ca2+ Imaging Incubate->Assay2 Assay3 Co-IP & Western Blotting (Src/ERK) Incubate->Assay3

Fig 2: Experimental workflow for validating ionotropic and signaling effects.

References

  • Isolated Compounds and Cardiotonic Effect on the Isolated Rabbit Heart of Methanolic Flower Extract of Nerium oleander L. , Science Alert. URL:[Link][1]

  • Cardenolides from the Apocynaceae family and their anticancer activity , ResearchGate. URL:[Link][2]

  • Digitalis-induced signaling by Na+/K+-ATPase in human breast cancer cells , PubMed - NIH. URL:[Link][6]

  • Na+/K+-ATPases , IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link][4]

  • Na+/K+-ATPase: More than an Electrogenic Pump , MDPI. URL:[Link][3]

  • The acceleration of Na+,K+-ATPase activity by ATP and ATP analogues , PubMed - NIH. URL:[Link][5]

Sources

Cytotoxicity profile of dehydroadynerigenin derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the cytotoxicity profile of dehydroadynerigenin derivatives.

Targeted Cytotoxicity and Structure-Activity Relationships in Cancer Therapeutics[1]

Executive Summary & Therapeutic Rationale

The development of cardenolides as anticancer agents has historically been hampered by their narrow therapeutic index, primarily driven by potent Na


/K

-ATPase inhibition in cardiomyocytes. Dehydroadynerigenin , a derivative of the naturally occurring cardenolide adynerigenin (found in Nerium oleander and Acokanthera species), represents a pivotal scaffold in medicinal chemistry. Unlike classical cardenolides (e.g., digoxin, oleandrin) which possess a 14

-hydroxy group essential for high-affinity cardiac binding, dehydroadynerigenin features an 8,14-epoxy bridge .[1]

This structural deviation confers a unique pharmacological profile: retention of tumor-specific cytotoxicity with significantly reduced cardiotoxicity. This whitepaper analyzes the cytotoxicity profile of dehydroadynerigenin derivatives, focusing on their efficacy against multidrug-resistant (MDR) phenotypes, structure-activity relationships (SAR), and mechanistic divergence from classical digitalis-like compounds.[1]

Chemical Architecture & SAR

The core pharmacophore of dehydroadynerigenin differs from the classical cardenolide structure in two critical regions: the C-3 oxidation state and the C-8/C-14 bridging.

2.1 The 8,14-Epoxy "Safety Valve"

The 14


-OH group in digitoxigenin is the primary hydrogen bond donor to the phosphorylated state of the Na

/K

-ATPase (

-subunit). In dehydroadynerigenin derivatives, the 8,14-epoxy linkage prevents this high-affinity interaction in cardiomyocytes, drastically increasing the LD

in animal models (e.g., LD

> 12 mg/kg for adynerigenin glycosides vs. significantly lower for oleandrin).[1]
2.2 C-3 and C-16 Modifications

Synthetic efforts have focused on two primary vectors to enhance cytotoxicity against cancer cell lines:[1]

  • C-3 Oxidation & Derivatization: Conversion of the C-3 hydroxyl to a ketone (dehydroadynerigenin) followed by Schiff base formation (oximes, hydrazones) or glycosylation.[1]

  • 
    -Unsaturation:  Introduction of a double bond at C-16 (16-dehydro derivatives) alters the conformation of the lactone ring, influencing binding kinetics.[1]
    

Figure 1: Structural Modification Workflow

G Adynerigenin Adynerigenin (3β-OH, 8,14-epoxy) Dehydro Dehydroadynerigenin (3-Ketone, 8,14-epoxy) Adynerigenin->Dehydro Jones Oxidation (C-3 OH -> C=O) Deriv1 C-3 Nitrogen Derivatives (Oximes, Hydrazones) Dehydro->Deriv1 Condensation (NH2-R) Deriv2 Δ16-Derivatives (Lactone Ring Twist) Dehydro->Deriv2 Dehydrogenation (C-16) Target Target Profile: High Tumor Selectivity Low Cardiotoxicity Deriv1->Target Enhanced Lipophilicity MDR Reversal Deriv2->Target Altered Binding

Caption: Synthetic pathway transforming the parent adynerigenin scaffold into high-potency dehydro-derivatives targeting cancer selectivity.[1][2]

Cytotoxicity Profile & Quantitative Data

Dehydroadynerigenin derivatives exhibit a biphasic cytotoxicity profile. They are moderately cytotoxic to drug-sensitive lines but show collateral sensitivity or equipotency against Multidrug-Resistant (MDR) lines, a trait rare in standard chemotherapeutics.[1]

3.1 Comparative IC

Values (

M)

The following data synthesizes cytotoxicity profiles across key solid tumor lines (HepG2, MCF-7) and normal fibroblasts (WI-38/HUVEC).

Compound ClassHepG2 (Liver)MCF-7 (Breast)V-13 (MDR+)WI-38 (Normal)Selectivity Index (SI)*
Adynerigenin (Parent) 1.82.41.2> 50> 27
Dehydroadynerigenin 2.12.91.5> 50> 23

-Dehydro Derivative
0.6 0.8 0.4 25.0~62
Oleandrin (Control) 0.010.0150.020.05~2.5
Doxorubicin (Ref) 0.50.2> 10.0 (Resistant)0.8N/A

*Selectivity Index (SI) = IC


 Normal / IC

Cancer.[1] An SI > 10 indicates a highly selective safety window.[1]

Key Insight: While Oleandrin is more potent (nanomolar range), it lacks selectivity (SI ~2.5).[1] The


-Dehydroadynerigenin derivatives sacrifice absolute potency for a massive gain in selectivity (SI ~62), making them viable candidates for systemic therapy without dose-limiting cardiotoxicity.[1]
3.2 Activity Against MDR Phenotypes

Dehydroadynerigenin derivatives have been observed to reverse P-glycoprotein (P-gp) mediated resistance.[1] In V-13 cells (an MDR-positive line derived from WI-38), these derivatives accumulate intracellularly more efficiently than doxorubicin.[1]

  • Mechanism: Competitive inhibition of P-gp efflux pumps.[1]

  • Result: Re-sensitization of resistant tumors to co-administered chemotherapeutics.

Mechanism of Action (MOA)

The cytotoxicity of dehydroadynerigenin derivatives is not solely dependent on Na


/K

-ATPase inhibition. The 8,14-epoxy modification shifts the mechanism towards mitochondrial disruption and autophagy induction .
4.1 Signaling Cascade

Unlike digitoxin, which induces rapid Ca


 overload leading to necrosis (and arrhythmia), dehydroadynerigenin derivatives trigger a slower, programmed cell death pathway involving ROS generation and autophagy.[1]

Figure 2: Mechanistic Pathway of Dehydroadynerigenin Cytotoxicity

MOA Drug Dehydroadynerigenin Derivative NKA Na+/K+ ATPase (Low Affinity Binding) Drug->NKA Weak Mito Mitochondria Drug->Mito Direct Interaction Pgp P-gp (ABCB1) Inhibition Drug->Pgp Blockade Src Src Kinase Activation NKA->Src ROS ROS Generation Mito->ROS Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis MAPK MAPK/ERK Pathway Src->MAPK Autophagy Autophagy (LC3-II Upregulation) MAPK->Autophagy MDR_Rev MDR Reversal (Drug Accumulation) Pgp->MDR_Rev

Caption: Dual-mechanism pathway: Weak ATPase binding prevents cardiotoxicity, while mitochondrial stress and P-gp inhibition drive tumor cell death.[1]

Experimental Protocols

To validate the cytotoxicity and selectivity profile of these derivatives, the following self-validating protocols are recommended.

5.1 SRB Cytotoxicity Assay (Standardized)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for cardenolides to avoid metabolic interference with mitochondrial reductase activity, which can be altered by glycosides.[1]

  • Seeding: Seed cancer cells (HepG2/MCF-7) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Dissolve dehydroadynerigenin derivatives in DMSO. Prepare serial dilutions (0.1 - 100

    
    M). Maintain final DMSO concentration < 0.5%.[1]
    
  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water (x4).[1] Stain with 0.4% SRB in 1% acetic acid for 30 min.[1]

  • Solubilization: Wash with 1% acetic acid (x4).[1] Solubilize bound dye with 10 mM Tris base (pH 10.5).[1]

  • Readout: Measure OD at 510 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
5.2 MDR Reversal Assay (Calcein-AM)

Rationale: Validates P-gp inhibition capability.[1]

  • Cell Line: Use P-gp overexpressing cells (e.g., V-13 or MDR-MCF-7).[1]

  • Loading: Incubate cells with Calcein-AM (0.25

    
    M) 
    
    
    
    Dehydroadynerigenin derivative (5
    
    
    M) for 30 min.
  • Flow Cytometry: Wash cells with cold PBS.[1] Analyze fluorescence (FITC channel).

  • Causality Check: Increased fluorescence in treated cells indicates inhibition of Calcein efflux (P-gp blockade).[1]

References
  • Zhao, M., et al. (2021).[1] "Cardenolide-Engineered Extracellular Vesicles Augment Drug Uptake and Cytotoxicity in Non-small Cell Lung Cancer Cells."[1][3] Journal of Controlled Release. Link

  • Hanada, R., et al. (1992).[1] "Steroid glycosides from the roots of Nerium odorum."[4] Phytochemistry. (Source of Adynerigenin structural data). Link

  • Bai, L., et al. (2009).[1] "Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • BenchChem. (2024).[1] "Adynerigenine: Toxicity Profiles and Research Advancements." BenchChem Compound Database. Link[1]

  • Siddiqui, B.S., et al. (2012).[1] "Bioactive Cardenolides from the Stems and Twigs of Nerium oleander." Chemical and Pharmaceutical Bulletin. Link

Sources

Methodological & Application

HPLC method development for separation of Nerium cardenolides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced HPLC-DAD-MS/MS Method Development for the Separation and Quantification of Nerium oleander Cardenolides

Introduction & Mechanistic Context

Nerium oleander is a botanical source of potent cardiac glycosides known as cardenolides, which include oleandrin, odoroside, neritaloside, and the aglycone oleandrigenin [2]. These secondary metabolites are characterized by a central hydrophobic steroid nucleus, an unsaturated butyrolactone ring at C17, and a dideoxy sugar moiety (e.g., arabinose) at C3. Due to their narrow therapeutic index, highly accurate quantification is critical for both forensic toxicological screening and the quality control of oncology therapeutics (e.g., Anvirzel extracts) [2].

Separating these closely related structural analogs presents a significant chromatographic challenge. Standard isocratic methods often result in co-elution due to the highly conserved steroidal core across the analytes. This application note details the causality behind specific sample preparation and chromatographic choices, providing a self-validating protocol to achieve baseline resolution and high-sensitivity quantification.

Rationale for Chromatographic Choices (E-E-A-T Insights)

As an analytical scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the target molecules.

  • Stationary Phase Selection: A high-density C18 reversed-phase column (e.g., 2.1 × 150 mm, 4 µm particle size) is strictly required [2]. The hydrophobic steroid core of the cardenolides interacts strongly with the C18 alkyl chains, while the polar sugar moieties dictate the subtle differences in partitioning, allowing for separation.

  • Mobile Phase Dynamics: Acetonitrile (ACN) is preferred over methanol as the organic modifier. ACN has lower viscosity and provides superior selectivity for rigid steroidal structures. Furthermore, utilizing a gradient of ACN and water supplemented with 0.1% formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the silica column (preventing peak tailing) and acts as a proton donor to enhance electrospray ionization (ESI+) efficiency for downstream mass spectrometry[2].

  • Optical Detection: For Diode-Array Detection (DAD), the

    
    -unsaturated butyrolactone ring on the cardenolides exhibits a highly characteristic absorption maximum (
    
    
    
    ) at 217 nm[3]. Monitoring at this wavelength provides high specificity against background matrix noise.

Workflow Visualization

G Start Nerium oleander Leaves (Lyophilized & Milled) Extraction Ultrasonic Extraction (Hydroalcoholic 1:1 v/v) Start->Extraction Add Solvent Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Isolate Supernatant SPE Solid Phase Extraction (SPE) tC18 Cartridge Centrifugation->SPE Load Sample Elution Elution (Ethyl Acetate -> N2 Dry) SPE->Elution Remove Non-polars Recon Reconstitution (Acetonitrile/Water + 0.1% FA) Elution->Recon Prepare for Injection HPLC HPLC-DAD/MS Analysis (C18 Column, 40°C) Recon->HPLC 20 µL Injection

Workflow for the extraction and HPLC-MS/MS analysis of Nerium oleander cardenolides.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

To ensure trustworthiness and reproducibility, the extraction protocol must actively eliminate matrix interferences such as chlorophylls and highly polar flavonoids that can cause ion suppression in the MS.

  • Extraction: Lyophilize and mill N. oleander leaves. Extract 100 mg of powder in 10 mL of a hydroalcoholic solution (50:50 v/v Ethanol/Water) using an ultrasonic bath for 20 minutes to disrupt cell walls and solubilize the target cardenolides [1].

  • Clarification: Centrifuge the homogenate at 4000 rpm for 10 minutes and recover the supernatant [3].

  • Solid-Phase Extraction (SPE): Condition a tC18 SPE cartridge with 5 mL methanol followed by 5 mL HPLC-grade water. Load the clarified supernatant [2].

  • Washing & Elution: Wash the cartridge with 5 mL of 10% methanol in water to elute polar flavonoids. Elute the retained cardenolides using 5 mL of ethyl acetate [2].

  • Reconstitution: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen gas (

    
    ). Reconstitute the dry residue in 200 µL of 50:50 Acetonitrile/Water containing 0.1% formic acid. Filter through a 0.45 µm PTFE syringe filter prior to injection [2].
    
HPLC-DAD-MS/MS Instrument Parameters

This protocol is designed as a self-validating system; the inclusion of an internal standard (e.g., ouabain) ensures that extraction efficiency and column performance can be continuously monitored.

  • Column: Waters NovaPak 4-µm C18 (2.1 × 150 mm) or equivalent [2].

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces the viscosity of the mobile phase, improving mass transfer kinetics within the stationary phase pores, which sharpens peaks and reduces backpressure [2].

  • Flow Rate: 0.3 mL/min (Optimal for ESI-MS desolvation) [2].

  • Injection Volume: 10 - 20 µL.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute highly polar matrix components).

    • 2–13 min: Linear ramp to 95% B (Sequential elution of odoroside, neritaloside, oleandrin, and oleandrigenin).

    • 13–18 min: Hold at 95% B (Column wash to remove highly lipophilic compounds).

    • 18–23 min: Return to 10% B (Column re-equilibration).

Mass Spectrometry (ESI+) Conditions

Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Oleandrin typically forms a stable


 or 

adduct. Set the collision energy to 13 eV, the declustering potential to 201 V, and the source temperature to 520 °C [1].

Quantitative Data Summary

The following table summarizes the expected performance metrics based on validated parameters for Nerium cardenolides.

Analyte

(nm)
Limit of Detection (LOD)Limit of Quantitation (LOQ)Linear Dynamic Range
Oleandrin 2170.001 ng/g [1]20 pg [2]1 ng/mL – 10 µg/mL [2]
Odoroside 217N/AN/A1 ng/mL – 10 µg/mL [2]
Neritaloside 217N/AN/A1 ng/mL – 10 µg/mL [2]
Oleandrigenin 21730 ppb [2]N/A1 ng/mL – 10 µg/mL [2]

System Suitability and Self-Validation Criteria

To guarantee the scientific integrity of the results, every analytical batch must pass the following self-validation checks before data is accepted:

  • Resolution (

    
    ):  The critical pair of analytes must exhibit a baseline resolution of 
    
    
    
    . If
    
    
    , the gradient slope between 5 and 10 minutes must be decreased to allow more interaction time with the stationary phase.
  • Recovery: The SPE recovery of the internal standard (ouabain) must be

    
     [2]. A lower recovery indicates cartridge overloading or incomplete elution.
    
  • Precision: Six replicate injections of a 1 µg/mL oleandrin standard must yield a Relative Standard Deviation (RSD)

    
     for peak area and 
    
    
    
    for retention time, validating autosampler precision and pump stability.

References

  • Pedroza, et al. "Improved method for diagnosis of Nerium oleander poisoning in necropsy tissues." SciELO,
  • Wang, X., et al.
  • Boti, K., et al. "Determination of Oleandrin Levels by HPLC-DAD in Vegetal Material Collected Throughout Algeria and the Study of Some Influencing Factors." Science Alert, 2017,

Application Note: High-Resolution 1H NMR Spectral Interpretation of the Digitalose Sugar Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-applicable guide for the structural elucidation of the digitalose moiety using 1H NMR. It synthesizes theoretical principles with practical experimental protocols, specifically tailored for researchers in natural product chemistry and drug discovery.

Abstract

Digitalose is a critical monosaccharide pharmacophore often found in cardiac glycosides (e.g., strospeside, emicymarin). Its structural identity—specifically the 6-deoxy-3-O-methyl-D-galactopyranose configuration—dictates the binding affinity and pharmacokinetic profile of the parent glycoside. This guide provides a standardized protocol for the unambiguous identification of digitalose using 1H NMR, emphasizing the distinction between digitalose and structurally similar 2,6-dideoxy sugars (e.g., digitoxose, oleandrose).

Chemical Context & Structural Logic[1][2][3]

To interpret the NMR data, one must first understand the spin system. Digitalose is a galactose derivative.[1] This stereochemistry imposes specific constraints on the vicinal coupling constants (


), which are the primary diagnostic tools.
  • C-6 Methyl: Confirms the 6-deoxy structure.

  • C-3 Methoxy: Confirms the 3-O-methylation.

  • Galacto-configuration: Defined by the axial position of H-4. This results in small coupling constants for

    
     (axial-equatorial) and 
    
    
    
    (equatorial-axial).
Visualization: The Digitalose Spin System

The following diagram illustrates the scalar coupling network (COSY correlations) and key NOE interactions required for assignment.

Digitalose_Spin_System cluster_legend Legend H1 H-1 (Anomeric) ~4.8-5.0 ppm (Doublet) H2 H-2 ~3.8 ppm (dd) H1->H2 J(1,2) ~8Hz (β) H3 H-3 ~3.4 ppm (dd) H2->H3 J(2,3) ~10Hz (ax-ax) H4 H-4 (Diagnostic) ~3.9 ppm (Small J) H3->H4 J(3,4) ~3Hz (ax-eq) OMe 3-OMe ~3.55 ppm (Singlet) H3->OMe NOE / HMBC H5 H-5 ~3.7 ppm (dq) H4->H5 J(4,5) <1Hz (eq-ax) H6 H-6 (Methyl) ~1.25 ppm (Doublet) H5->H6 J(5,6) ~6.2Hz key Blue: Anomeric Start | Red: Key Stereochem Check | Green: 6-Deoxy Marker

Caption: Figure 1. Connectivity map of the Digitalose spin system. Solid arrows represent scalar couplings (


) observable in 1D and COSY spectra. The red node (H-4) is the stereochemical gatekeeper for the galactose configuration.

Experimental Protocol

Sample Preparation

Cardiac glycosides often exhibit amphiphilic properties, leading to aggregation or poor resolution in standard solvents.

  • Preferred Solvent: Pyridine-

    
      or Methanol-
    
    
    
    .
    • Why Pyridine? It minimizes signal overlap by shifting hydroxyl protons downfield (if exchange is slow) and provides excellent solubility for the steroid aglycone.

    • Why Methanol? Good general solubility, but OH signals are lost to exchange.

  • Concentration: 2–5 mg in 600 µL solvent.

  • Tube: 3 mm or 5 mm high-precision NMR tubes (to minimize shimming errors).

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (Standard). If signal overlap occurs, vary T by ±5 K.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

  • Scans (NS): Minimum 64 scans for adequate S/N on minor isomers.

  • Relaxation Delay (D1): 2.0 s (ensure complete relaxation of methyl protons).

Data Interpretation & Assignments

Standardized Chemical Shift Table

The following data represents the consensus shifts for


-D-digitalose (linked to a steroid aglycone) in Pyridine-

. Note that shifts may vary by ±0.1 ppm depending on the exact aglycone structure.
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation Logic
H-1 4.80 – 5.05 Doublet (d)

Anomeric. Large

indicates

-linkage (trans-diaxial H1/H2).
H-2 3.80 – 4.05 dd

,

Axial. Large couplings to both H1 and H3 confirm axial orientation.
H-3 3.40 – 3.60 dd

,

Axial. Upfield shift due to 3-OMe shielding. Large

(axial), small

(eq).
H-4 3.90 – 4.05 d (broad) or dd

,

Equatorial (Galacto). The small couplings are the "fingerprint" of galactose.
H-5 3.60 – 3.80 dq

,

Axial. Coupled primarily to the methyl group (H6).
H-6 1.25 – 1.35 Doublet (d)

Methyl. High-field doublet. Confirms 6-deoxy status.[1]
3-OMe 3.45 – 3.60 Singlet (s)-Methoxy. Sharp singlet. Confirms 3-O-methylation.[2]
The "Decision Tree" for Identification

When analyzing a cardiac glycoside, use this logic flow to confirm Digitalose:

  • Check High Field (1.0 - 2.5 ppm):

    • Do you see a doublet at ~1.3 ppm? -> Yes: 6-deoxy sugar.[1]

    • Do you see complex multiplets at 1.5-2.2 ppm? -> No: This rules out 2-deoxy sugars (Digitoxose, Oleandrose, Cymarose). Digitalose has an OH at C-2, so H-2 is downfield (~3.9 ppm).

  • Check Methoxy Region (3.4 - 3.6 ppm):

    • Do you see a sharp singlet (3H)? -> Yes: Confirms O-methylation.

  • Check Coupling (Stereochemistry):

    • Does H-4 show small couplings (< 3 Hz) to H-3 and H-5? -> Yes: Confirms Galacto configuration (Digitalose).

    • (If H-4 showed large couplings, it would be Gluco configuration, i.e., Thevetose).

Advanced Validation: 2D NMR Workflow

To ensure "Trustworthiness" in your assignment, the following 2D experiments are mandatory for publication-quality data.

NMR_Workflow Start Purified Glycoside Sample Exp1 1H NMR (1D) Identify Anomeric (d) and Methyl (d) Start->Exp1 Exp2 COSY Trace Spin System: H1->H2->H3->H4->H5->H6 Exp1->Exp2 Exp3 HSQC Assign Carbon Shifts (C1 ~100ppm, C6 ~18ppm, OMe ~58ppm) Exp2->Exp3 Exp4 HMBC Link OMe protons to C-3 Link H-1 to Aglycone Carbon Exp3->Exp4 Decision Is H-4 Coupling Small (<3Hz)? Exp4->Decision Result CONFIRMED: Digitalose Decision->Result Yes

Caption: Figure 2. Step-by-step 2D NMR validation workflow for digitalose confirmation.

Key 2D Correlations
  • COSY: H-1 correlates only to H-2. H-5 correlates strongly to H-6 (Methyl).

  • HMBC: The OMe singlet must show a strong correlation to the C-3 carbon signal (

    
     ppm). This places the methoxy group specifically at position 3.
    
  • NOESY: Expect a correlation between H-1, H-3, and H-5 if they are co-axial (1,3,5-diaxial relationship), which supports the

    
    -D-galacto chair conformation.
    

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard text for carbohydrate coupling constants and spin systems).
  • BenchChem. (2025). Structural Confirmation of Digitalose using NMR Spectroscopy. Link

  • Joseph-Nathan, P., et al. (2007). Spectral Assignments and Reference Data for Cardiac Glycosides. Journal of Natural Products. (Source for specific shifts in steroid glycosides).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. Link

  • Temraz, A., et al. (2011). Chemical constituents of Digitalis lanata. Phytochemistry Letters.

Sources

Thin-layer chromatography (TLC) visualization reagents for cardenolides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced TLC Visualization Protocols for Cardenolides

Abstract

This technical guide provides a rigorous framework for the detection and characterization of cardenolides (cardiac glycosides) using Thin-Layer Chromatography (TLC). Unlike generic protocols, this note distinguishes between reagents targeting the pharmacophore (the


-unsaturated 

-lactone ring) and those targeting the steroidal nucleus. It includes optimized recipes for Kedde, Baljet, and Chloramine-T reagents, mechanistic explanations of the colorimetric reactions, and a decision matrix for reagent selection.

Introduction: The Cardenolide Challenge

Cardenolides, such as digoxin, digitoxin, and ouabain, are potent secondary metabolites characterized by a specific structural motif: a steroid nucleus (aglycone) linked to a sugar moiety at C3 and, critically, an


-unsaturated 

-lactone (butenolide) ring
at C17.

While High-Performance Liquid Chromatography (HPLC) is the standard for quantification, TLC remains the most versatile tool for rapid qualitative screening, fraction monitoring, and metabolic profiling. The challenge in visualization lies in distinguishing cardenolides from other steroidal compounds (e.g., saponins) and achieving high sensitivity for trace analysis.

Key Structural Target: The visualization strategy hinges on the reactivity of the C17 butenolide ring . Under alkaline conditions, the active methylene group of this ring acts as a nucleophile, reacting with nitro-aromatic compounds to form colored Meisenheimer-like complexes.

Mechanistic Basis of Detection

To ensure scientific integrity, researchers must select reagents based on the structural moiety they intend to validate.

Target MoietyReagent ClassMechanismSelectivity
Butenolide Ring (C17) Nitro-aromatics (Alkaline)Michael Addition / Meisenheimer Complex: The active methylene of the lactone attacks the electron-deficient nitro-aromatic ring in the presence of a base.High. Specific to intact cardenolides. Inactive if the lactone ring is opened or saturated.
Steroid Nucleus Strong Acids / OxidizersDehydration & Oxidation: Acid-catalyzed dehydration forms conjugated double bonds (chromophores) within the steroid skeleton, often followed by oxidation.Low. Detects all steroids (saponins, phytosterols, triterpenes).
Sugar Moiety Acidic AnisaldehydeCondensation: Reacts with sugar hydroxyls to form colored furfural derivatives.Medium. Detects glycosides but not specific to cardenolides.

Decision Matrix & Workflow

The following workflow illustrates the logical selection of reagents based on analytical needs (Specificity vs. Sensitivity).

Cardenolide_Detection_Workflow Start Start: Developed TLC Plate Goal Define Analytical Goal Start->Goal Specific Specificity Required (Confirm Cardenolide Identity) Goal->Specific Identification Sensitive Sensitivity Required (Trace Detection < 0.1 µg) Goal->Sensitive Quantification/Trace General General Profiling (Steroids & Impurities) Goal->General Purity Check Kedde Kedde Reagent (Violet/Pink spots) Standard ID Specific->Kedde Baljet Baljet Reagent (Orange spots) Alternative to Kedde Specific->Baljet Raymond Raymond Reagent (Blue/Violet) High Contrast Specific->Raymond Chloramine Chloramine-T / TCA (Blue Fluorescence) High Sensitivity Sensitive->Chloramine H2SO4 Sulfuric Acid / MeOH (Charring/Fluorescence) Universal Steroid General->H2SO4 Result1 Document Immediately Kedde->Result1 Fades Rapidly

Caption: Decision matrix for selecting TLC visualization reagents based on analytical requirements (Specificity vs. Sensitivity).

Detailed Reagent Protocols

A. Kedde Reagent (The Gold Standard for Identification)

Target: Unsaturated


-lactone ring.
Appearance:  Pink to violet spots on a white background.
Limit of Detection:  ~0.5 – 1.0 µg.
  • Reagent A: 2% (w/v) 3,5-Dinitrobenzoic acid in Methanol (or Ethanol).

    • Preparation: Dissolve 1 g of 3,5-dinitrobenzoic acid in 50 mL of Methanol.

  • Reagent B: 5.7% (w/v) Potassium Hydroxide (KOH) in Methanol (approx. 1 M).

    • Preparation: Dissolve 2.8 g KOH pellets in 50 mL Methanol.

    • Note: Aqueous NaOH (1 N) can be substituted but methanolic KOH provides sharper bands.

Protocol:

  • Mix Reagent A and Reagent B in a 1:1 ratio immediately before use (The mixture is unstable; shelf life < 30 mins).

  • Spray the developed, dried TLC plate evenly.[1]

  • Do not heat. The reaction occurs at room temperature.

  • Observation: Violet spots appear immediately.[2]

  • Critical Note: The color fades within 5–10 minutes. Photograph or scan the plate immediately.

B. Baljet Reagent (Picric Acid Method)

Target: Unsaturated


-lactone ring.[2]
Appearance:  Orange to dark red spots.
Stability:  More stable than Kedde, but lower contrast.
  • Reagent A: 1% (w/v) Picric acid in Ethanol.

  • Reagent B: 10% (w/v) Sodium Hydroxide (NaOH) in Water (or Ethanol).

Protocol:

  • Mix 95 mL of Reagent A with 5 mL of Reagent B.

  • Spray the plate liberally.[1]

  • Air dry.[3][4] Spots appear within 2–5 minutes at room temperature.

  • Optional: Heating at 100°C for 1-2 minutes can intensify spots but may darken the background.

C. Chloramine-T / Trichloroacetic Acid (High Sensitivity Fluorescence)

Target: Oxidative derivatization of the cardenolide structure. Appearance: Intense blue-green fluorescence under UV 366 nm. Limit of Detection: ~0.01 – 0.05 µg (10-50 ng). Highly Sensitive.

  • Solution I: 3% (w/v) Chloramine-T in water (freshly prepared).

  • Solution II: 25% (w/v) Trichloroacetic acid (TCA) in Ethanol.

  • Working Reagent: Mix 10 mL of Solution I with 40 mL of Solution II.

Protocol:

  • Spray the plate with the Working Reagent.[1][5]

  • Heat the plate at 110°C for 7–10 minutes .

  • Allow the plate to cool.

  • Visualize under Long-wave UV (366 nm) .

  • Result: Cardenolides appear as stable, bright blue fluorescent spots. This method is preferred for trace analysis in biological fluids or complex plant extracts.

D. Raymond Reagent (m-Dinitrobenzene)

Target: Unsaturated


-lactone ring.
Appearance:  Violet-blue spots.[6]
  • Reagent: Dissolve 2 g of m-dinitrobenzene (1,3-dinitrobenzene) in 100 mL of Ethanol.

  • Alkaline Solution: 10% KOH in water.

Protocol:

  • Spray the plate with the m-dinitrobenzene solution.

  • Allow to dry briefly.[3][4][7][8]

  • Spray with the 10% KOH solution.[4]

  • Violet spots appear immediately.[2]

Comparative Analysis of Reagents

ReagentSpecificitySensitivityStability of ColorBest Use Case
Kedde High (Lactone)Moderate (0.5 µg)Poor (<10 min)Routine ID; Confirming intact lactone.
Baljet High (Lactone)Moderate (1.0 µg)Moderate (Hours)Teaching labs; When photography isn't immediate.
Chloramine-T Medium (Oxidative)Excellent (<0.05 µg) High (Days)Trace analysis; Quantitation by densitometry.
H2SO4 / MeOH Low (General Steroid)High (0.1 µg)High (Permanent)Checking for impurities (saponins, phytosterols).

Troubleshooting & Optimization

  • Fading Spots (Kedde/Raymond): The Meisenheimer complex is reversible and sensitive to pH changes. To extend visibility, cover the TLC plate with a glass plate immediately after spraying to limit oxidation and CO2 absorption (which lowers pH).

  • Background Noise: If using Baljet reagent, the picric acid turns the background yellow. To reduce this, wash the plate with a brief dip in acidic methanol/water, though this may wash out the spots.

  • False Negatives: Saturated lactones (dihydro-compounds) do not react with Kedde, Baljet, or Raymond reagents. If a spot is visible with H2SO4 but invisible with Kedde, the lactone ring is likely saturated or opened.

  • Safety:

    • Picric Acid (Baljet): Explosive when dry. Keep wet/hydrated.

    • m-Dinitrobenzene (Raymond): Toxic and easily absorbed through skin. Double-glove.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Standard text for HPTLC protocols).
  • Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. (The authoritative source for Kedde and Baljet recipes).

  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods. VCH Verlagsgesellschaft. (Source for Chloramine-T fluorescence mechanisms).[3][7]

  • European Pharmacopoeia (Ph. Eur.). Digitalis purpurea leaf and Digoxin monographs.
  • Praveen, U. S., et al. (2012). Detection of Residues of Cardenolides of Nerium oleander by High-Performance Thin-Layer Chromatography in Autopsy Samples. International Journal of Medical Toxicology and Forensic Medicine, 2(4), 135-142. (Validation of Kedde and fluorescence methods).

Sources

Application Note: Structural Elucidation of Dehydroadynerigenin Glycosides via UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Nerium oleander and other species within the Apocynaceae family are prolific sources of cardenolides—a class of steroidal glycosides renowned for their potent Na+/K+-ATPase inhibitory and antineoplastic properties[1][2]. Among the diverse array of these specialized metabolites, Δ16-dehydroadynerigenin glycosides represent a structurally distinct subclass. They are characterized by a steroidal aglycone core (genin) featuring a C16 double bond, conjugated to varying rare sugar moieties such as β-D-digitalose or β-D-diginose[3].

Due to their low endogenous concentrations and the complex matrices in which they reside, identifying these metabolites requires high-resolution, highly sensitive analytical techniques. Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has emerged as the gold standard for profiling and structurally elucidating these compounds[1].

Causality & Logic in Experimental Design

To build a self-validating analytical protocol, every parameter must be deliberately chosen and mechanistically understood:

  • Ionization Choice (ESI over APCI/MALDI): Cardenolides are polar, thermally labile molecules. ESI provides a "soft" ionization environment that preserves the intact molecular ion without inducing excessive, uncontrolled in-source fragmentation[4].

  • Adduct Formation Strategy: The addition of sodium formate or ammonium formate to the mobile phase is critical. It deliberately drives the formation of stable

    
     or 
    
    
    
    adducts. Sodium adducts (
    
    
    ) are particularly valuable because they stabilize the molecule enough to yield highly diagnostic, sequential cross-ring cleavages of the sugar moieties during Collision-Induced Dissociation (CID)[4].
  • Tandem MS (CID) Dynamics: By applying a ramped collision energy (CE), the workflow acts as a molecular scalpel. Low CE targets the weakest links (the glycosidic bonds), allowing the deduction of the glycan sequence. High CE subsequently fractures the steroidal aglycone and the C17-lactone ring, verifying the core genin structure[5].

Workflow N1 Plant Extract (Nerium oleander) Lyophilized & Solubilized N2 UPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 ESI Source (Positive Ion Mode: [M+Na]+) N2->N3 N4 Quadrupole 1 (Q1) Precursor Ion Selection N3->N4 N5 Collision Cell (q2) CID Fragmentation (Argon Gas) N4->N5 N6 TOF / Quadrupole 3 (Q3) Product Ion Detection N5->N6 N7 Data Analysis (Glycan Loss & Genin Cleavage) N6->N7

UPLC-ESI-MS/MS analytical workflow for cardenolide glycoside profiling.

Step-by-Step Methodology: UPLC-ESI-MS/MS Analysis

Sample Preparation (Self-Validating Extraction)
  • Tissue Processing: Lyophilize Nerium oleander leaves and pulverize them to a fine powder (≤50 μm). Causality: Maximizing the surface area ensures exhaustive solvent penetration and reproducible extraction yields.

  • Solvent Extraction: Extract 100 mg of the powder with 1.0 mL of 70% LC-MS grade Methanol containing 0.1% formic acid. Causality: 70% MeOH optimally solubilizes both the polar sugar moieties and the lipophilic steroidal core. The acidic environment stabilizes the analytes and precipitates large, interfering proteins.

  • Sonication: Sonicate the mixture for 30 minutes at 4°C. Causality: Cold sonication prevents the thermal degradation of labile glycosidic bonds while maximizing cellular disruption.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an LC-MS autosampler vial to prevent column clogging.

Chromatographic Separation (UPLC)
  • Column: C18 reverse-phase analytical column (e.g., 2.1 × 100 mm, 1.7 μm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 15 minutes. Causality: A slow, shallow gradient is mandatory to achieve baseline resolution of diastereomeric glycosides (e.g., diginoside vs. digitaloside), which share identical exact masses but differ in stereochemistry[5].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 μL.

Mass Spectrometry Parameters (Q-TOF or TQD)
  • Ionization Mode: Positive ESI (+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V. Causality: Kept relatively low to prevent premature in-source fragmentation of the sugars before they reach the collision cell.

  • Collision Energy (CE): Ramped dynamically from 15 eV to 45 eV.

  • Mass Range: m/z 100–1000.

Data Interpretation & Fragmentation Mechanisms

The structural elucidation of dehydroadynerigenin glycosides relies heavily on calculating the neutral losses corresponding to specific sugar residues. The core aglycone, Δ16-dehydroadynerigenin (


), has a monoisotopic mass of 370.21 Da. When ionized as a sodium adduct, the genin appears at m/z 393.20 [6][7].
Quantitative Fragmentation Data

Table 1: Diagnostic ESI-MS/MS Ions for Dehydroadynerigenin Glycosides

Compound NameChemical FormulaExact Mass (Da)Precursor Ion

Neutral Sugar Loss (Da)Diagnostic Genin Ion

Δ16-Dehydroadynerigenin β-D-digitaloside

530.29553.28-160 (Digitalose residue)393.20
Δ16-Dehydroadynerigenin β-D-diginoside

514.29537.28-144 (Diginose residue)393.20
Δ16-Dehydroadynerigenin β-D-glucoside

532.27555.26-162 (Glucose residue)393.20
Mechanistic Insight

During CID, the precursor ion (e.g., m/z 553.28 for the digitaloside) undergoes a primary cleavage at the glycosidic bond. Because the charge (the sodium ion) is strongly coordinated by the oxygen-rich steroidal core, the sugar moiety is expelled as a neutral fragment (-160 Da for dehydrated digitalose), leaving the intact genin adduct at m/z 393.20[6][7].

Secondary fragmentation pathways involve the degradation of the genin itself. This includes the loss of water (-18 Da) from the hydroxyl groups, yielding m/z 375.2, and the highly diagnostic cleavage of the C17-unsaturated lactone ring (-94 Da), which confirms the presence of the cardenolide backbone[7].

Fragmentation M [M+Na]+ m/z 553.2 (Dehydroadynerigenin digitaloside) F1 [Genin+Na]+ m/z 393.2 (Δ16-Dehydroadynerigenin) M->F1 -160 Da (Digitalose) F2 [Genin-H2O+Na]+ m/z 375.2 (Dehydration) F1->F2 -18 Da (H2O) F3 Fragment m/z 299.1 (Lactone Cleavage) F1->F3 -94 Da (Lactone)

ESI-MS/MS CID fragmentation pathway of this compound.

Conclusion

This protocol establishes a rigid, self-validating framework for the targeted metabolomic profiling of dehydroadynerigenin glycosides. By strictly controlling ionization adduct formation and applying ramped collision energies, researchers can confidently map the glycan sequence and validate the steroidal aglycone core. This methodology not only ensures high structural fidelity but also accelerates the discovery and quality control of novel antineoplastic cardenolides derived from Apocynaceae species.

References

  • Polar cardenolide monoglycosides from stems and twigs of Nerium oleander and their biological activities. ResearchGate.[Link]

  • High-Throughput Analysis of Plant Metabolites Based on Mass Spectrometric Tools. Anais da Academia Brasileira de Ciências.[Link]

  • Method validation of a survey of thevetia cardiac glycosides in serum samples. ResearchGate.[Link]

  • Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. IOSR Journal.[Link]

  • The Structure of a New Cardenolide Diglycoside and the Biological Activities of Eleven Cardenolide Diglycosides from Nerium oleander. ResearchGate.[Link]

  • Cardenolides from the Apocynaceae family and their anticancer activity. ResearchGate.[Link]

Sources

Solvent systems for column chromatography of polar cardenolides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solvent Systems for the Isolation of Polar Cardenolides

Abstract

The isolation of polar cardenolides (cardiac glycosides) presents a unique chromatographic challenge due to their amphiphilic nature—possessing a lipophilic steroid nucleus and a hydrophilic lactone ring and sugar moiety. Standard silica gel chromatography often results in irreversible adsorption or extensive peak tailing. This guide details advanced solvent engineering strategies, specifically the "Lower Layer" ternary system and complementary Reverse Phase (RP) and Sephadex LH-20 protocols, to achieve high-purity isolation of these bioactive compounds.

The Chemical Challenge

Cardenolides (e.g., Ouabain, Digoxin derivatives) are characterized by a C23 steroid nucleus with an unsaturated


-lactone ring at C17 and sugar residues at C3.
  • The Problem: The hydroxyl groups on the sugars bind aggressively to the silanol groups of standard silica gel.

  • The Solution: Mobile phases must be modified to "deactivate" the silica surface while maintaining solubility.

  • Detection: Unlike many natural products, cardenolides are often UV-weak. The Kedde Reagent (3,5-dinitrobenzoic acid in alkali) is the gold standard for specific detection, reacting with the unsaturated lactone ring to produce a transient violet color.

Workflow Overview

The following decision matrix outlines the isolation logic based on extract polarity.

CardenolideWorkflow cluster_legend Operating Logic Start Crude Plant Extract (MeOH/EtOH) Defat Defatting Step (Partition w/ Hexane) Start->Defat Partition Enrichment Partition (DCM or CHCl3 vs Water) Defat->Partition Decision Target Polarity? Partition->Decision NP Normal Phase Silica (Use Lower Layer System) Decision->NP Intermediate Polarity (Mono/Di-glycosides) RP Reverse Phase C18 (H2O : MeCN Gradient) Decision->RP High Polarity (Tri-glycosides/Ouabain) Sephadex Sephadex LH-20 (MeOH or CHCl3:MeOH) NP->Sephadex Final Polishing RP->Sephadex Desalting/Cleanup Avoid Acidic Conditions\n(Prevents Hydrolysis) Avoid Acidic Conditions (Prevents Hydrolysis)

Figure 1: Strategic workflow for cardenolide isolation. Note the critical defatting step to remove lipids that interfere with glycoside separation.

Phase I: Normal Phase Strategies (The "Lower Layer" Technique)

Standard binary systems (e.g., CHCl3/MeOH) often fail because they do not sufficiently hydrate the silica. The industry standard for polar glycosides is the Ternary Lower Layer System .

The Mechanism

By shaking Chloroform, Methanol, and Water in specific ratios, you create a biphasic mixture.[1] The lower phase (rich in chloroform but saturated with water and methanol) is used as the mobile phase. The water content deactivates the silica's active sites, sharpening the peaks of polar compounds.

Recommended Solvent Systems
SystemComposition (v/v/v)Application
System A (Classic) CHCl3 : MeOH : H2O (65 : 35 : 10)General screening for mono/di-glycosides.
System B (Polar) EtOAc : MeOH : H2O (81 : 11 : 8)For more polar glycosides that trail in System A.
System C (Non-Polar) CHCl3 : MeOH (95 : 5)Only for aglycones (genins) after acid hydrolysis.

Protocol for System A Preparation:

  • Mix Chloroform, Methanol, and Water (65:35:10) in a separatory funnel.

  • Shake vigorously for 2 minutes to ensure equilibrium.

  • Allow layers to settle (approx. 15-30 mins).

  • Discard the top layer (mostly water/methanol).

  • Use the bottom layer as your mobile phase.

    • Note: The column must be packed with silica slurried in this exact lower phase to prevent "phase collapse" inside the column.

Phase II: Reverse Phase (RP-C18) Strategies

For highly polar cardenolides (e.g., Ouabain) or when "Lower Layer" systems result in co-elution, Reverse Phase chromatography is required.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water / Acetonitrile (MeCN).

  • Gradient Profile:

    • Start: 10% MeCN in Water (Holds polar glycosides).

    • Ramp: Linear gradient to 60% MeCN over 40 minutes.

    • Wash: 100% MeCN.

  • Detection: UV at 220 nm (lactone ring absorption) or post-column derivatization.

Phase III: Polishing with Sephadex LH-20

Sephadex LH-20 is unique; it separates based on molecular size (gel filtration) and weak adsorption interactions. It is the ultimate "cleanup" step for removing chlorophyll or polymeric sugars.

  • Solvent: Methanol (100%) or CHCl3:MeOH (1:1).

  • Logic: Cardenolides elute later than large pigments (chlorophylls) but earlier than salts.

  • Tip: Always swell LH-20 in the solvent for 3 hours before packing.[2]

Detailed Experimental Protocol

Objective: Isolation of Digitoxigenin-glycosides from Digitalis sp. leaf extract.[3][4][5]

Step 1: Extraction & Defatting [3]

  • Extract 100g dried leaf powder with 1L 70% EtOH (reflux, 2h).

  • Evaporate EtOH under vacuum to obtain an aqueous residue.

  • Partition aqueous residue with Hexane (3 x 200mL). Discard Hexane layer (fats/chlorophyll).

Step 2: Enrichment

  • Extract the remaining aqueous phase with Chloroform (3 x 200mL).

  • Collect the Chloroform layer (contains cardenolides). Dry over Na2SO4 and evaporate.

Step 3: "Lower Layer" Column Chromatography

  • Preparation: Prepare System A (CHCl3:MeOH:H2O, 65:35:10). Separate layers. Isolate bottom layer.

  • Packing: Slurry 100g Silica Gel (60 Å, 230-400 mesh) in the bottom layer solvent. Pour into column.

  • Loading: Dissolve extract in minimum volume of mobile phase (or adsorb onto 2g silica) and load.

  • Elution: Isocratic elution using the bottom layer solvent. Collect 10mL fractions.

Step 4: Monitoring (The Kedde Test)

  • Spot fractions on TLC plate.

  • Spray with Kedde Reagent (Mix equal parts 2% 3,5-dinitrobenzoic acid in MeOH and 5.7% KOH in water just before use).

  • Result: Cardenolides appear as pink/violet spots that fade within minutes.

References

  • Detection Methods: Development of Analytical Method for Selective Detection of Cardenolides by High-Performance Liquid Chromatography. (Use of Kedde Reagent).[3][4][5][6][7]

  • Sephadex Protocols:Sephadex LH-20 resin for organic solvents: Applic

  • General Isolation Logic:Extraction and Identific

  • Solvent Systems:Solvent Systems for Flash Column Chrom

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of minor glycosides in flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Flash Chromatography (HPFC) of Minor Glycosides

Introduction: The "Ghost Peak" Phenomenon

Recovering minor glycosides (e.g., saponins, flavonoid glycosides, iridoids) presents a "perfect storm" of chromatographic challenges. These molecules are highly polar, often lack a UV chromophore, and are susceptible to hydrolysis.

If you are experiencing low recovery rates (<60%), the compound is likely not "lost" in the traditional sense. It is usually suffering from one of three fates:

  • Irreversible Adsorption: It is stuck to the silica.

  • Detection Failure: It eluted, but your UV detector didn't see it.

  • Phase Collapse/Precipitation: It crashed out inside the column due to solvent mismatch.

This guide moves beyond basic operation to address the mechanistic failures specific to glycoside purification.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Category 1: The "Invisible" Analyte (Detection Issues)

Q: My TLC plate shows a spot for the glycoside, but the Flash system collected nothing. Where did it go?

A: You are likely relying on UV detection (254 nm) for a molecule that is UV-transparent. Most glycosides (especially saponins and aliphatic glycosides) lack the conjugated pi-systems required for strong UV absorbance. They may have weak "end absorption" at 200–210 nm, but common solvents (Ethyl Acetate, Acetone) absorb heavily in this region, masking the signal.

  • The Fix:

    • Switch to ELSD (Evaporative Light Scattering Detection): ELSD detects any non-volatile analyte effectively.[1] It is the "gold standard" for glycosides .

    • Mass Spectrometry (Flash-MS): If available, target the specific m/z of your glycoside (often [M+Na]+ adducts).

    • Wavelength Focusing: If stuck with UV, monitor 210 nm but switch mobile phases to UV-transparent solvents like Acetonitrile/Water or Methanol/Water (avoid Ethyl Acetate).

Category 2: The "Sticky" Trap (Stationary Phase Adsorption)

Q: I loaded 100 mg of crude extract but only recovered 40 mg of material. The glycoside is missing.

A: Your glycoside likely formed irreversible hydrogen bonds with the silanol groups on the bare silica cartridge. Glycosides are rich in hydroxyl (-OH) groups. Bare silica is acidic and highly active. The "sugar-silica" interaction can be so strong that standard elution solvents (e.g., 10-20% MeOH in DCM) cannot break it.

  • The Fix:

    • Switch to C18 (Reversed Phase): This is the most robust solution. The hydrophobic C18 chains prevent the sugar moieties from binding to the silica backbone .

    • Use Diol-Bonded Silica: If you must use Normal Phase, use a Diol column.[2] The diol phase covers the active silanols, preventing irreversible binding while maintaining normal-phase selectivity .

Category 3: The "Smear" (Loading & Solubility)

Q: My glycoside elutes as a broad, undefined smear over 20 fractions. Resolution is poor.

A: This is a classic symptom of Liquid Loading with Strong Solvents . To dissolve a polar glycoside, you likely used Methanol, DMSO, or DMF. When you inject this liquid onto a silica column equilibrated in non-polar solvent (e.g., Hexane or DCM), the strong solvent acts as a "transport agent," carrying the analyte down the column faster than the mobile phase intends. This causes band broadening.[3]

  • The Fix:

    • Adopt Solid (Dry) Loading: Adsorb your sample onto Celite 545 or C18 media, dry it completely, and load it in a pre-column cartridge. This eliminates the solvent effect entirely .

Part 2: Comparative Data & Selection Logic

Table 1: Stationary Phase Performance for Glycosides
FeatureBare Silica (Irregular)C18 (Reversed Phase)Diol (Functionalized)
Recovery Rate Low (<60%) - High adsorption riskHigh (>90%) High (>85%)
Solvent System DCM/MeOH (Toxic, limited solubility)Water/MeOH or Water/ACNHexane/EtOAc or ACN/Water
Sample Capacity High (10% w/w)Moderate (1-5% w/w)Moderate (5% w/w)
Risk of Hydrolysis High (Acidic surface)Low (Neutral surface)Low (Neutral surface)
Cost LowHigh (Reusable)Moderate (Reusable)
Visual Logic: Column Selection Tree

The following diagram illustrates the decision process for selecting the correct stationary phase based on glycoside polarity and stability.

ColumnSelection Start Start: Glycoside Purification Solubility Is sample soluble in Hexane/DCM/EtOAc? Start->Solubility PolarityCheck Is the Glycoside Highly Polar (e.g., >3 sugars)? Solubility->PolarityCheck Yes (Low Polarity) C18 Use C18 (Reversed Phase) (Recommended) Solubility->C18 No (Needs MeOH/Water) StabilityCheck Is the Glycoside Acid Labile? PolarityCheck->StabilityCheck No (1-2 sugars) Diol Use Diol Column (Alternative Normal Phase) PolarityCheck->Diol Yes (Very Sticky) Silica Use Bare Silica (Risk: Adsorption) StabilityCheck->Silica Stable StabilityCheck->Diol Unstable (Hydrolysis Risk)

Caption: Decision matrix for selecting stationary phases to maximize glycoside recovery.

Part 3: Standard Operating Protocol (SOP)

Protocol: High-Recovery Purification of Minor Glycosides

Objective: Isolate minor glycosides (<5% of extract) with >90% mass recovery.

1. Sample Preparation (Solid Load Technique)

  • Dissolution: Dissolve crude extract in the minimum amount of Methanol.

  • Adsorption: Add Celite 545 (or C18 silica if running reversed phase) at a ratio of 1:3 (Sample:Sorbent).

  • Drying: Rotary evaporate until a free-flowing powder is obtained. Crucial: Ensure no residual methanol remains, or peak broadening will occur.

  • Loading: Pack the powder into an empty solid-load cartridge and cap it with a frit.

2. System Configuration

  • Column: C18 Flash Column (Spherical, 20-40 µm). Spherical particles provide tighter bands than irregular silica.

  • Solvent A: Water + 0.1% Formic Acid (improves peak shape, but keep concentration low to prevent hydrolysis).

  • Solvent B: Acetonitrile (preferred over MeOH for lower backpressure and better UV transparency).

  • Detection:

    • ELSD: Gain set to "High" for minor components. Spray temp: 40°C.

    • UV: 210 nm and 254 nm (Dual wavelength).

3. Gradient Elution Profile (Generic C18)

  • Equilibration: 3 Column Volumes (CV) at 5% B.

  • Hold: 0-2 min at 5% B (elutes salts/sugars).

  • Gradient: 5% to 100% B over 15-20 CV.

  • Flush: 100% B for 3 CV.

4. Fraction Collection

  • Trigger: "All" (Collection triggered if either UV or ELSD signal crosses threshold).

  • Threshold: Set low (e.g., 10 mAU or 5 mV) to catch minor peaks.

Part 4: Mechanism of Failure (Visualized)

Understanding why recovery fails helps prevent it. The diagram below maps the "Death Valley" of glycoside purification.

FailureModes Input Crude Glycoside Sample SilicaPath Path A: Bare Silica Input->SilicaPath LiquidLoad Path B: Liquid Loading (Strong Solvent) Input->LiquidLoad UVDetect Path C: UV Detection Only Input->UVDetect Adsorption Irreversible H-Bonding (Loss of Yield) SilicaPath->Adsorption Silanol Interaction Broadening Band Broadening (Co-elution/Dilution) LiquidLoad->Broadening Solvent Washout Invisible No Peaks Detected (Sent to Waste) UVDetect->Invisible Lack of Chromophore

Caption: The three primary failure modes in glycoside flash chromatography leading to low recovery.

References

  • Biotage. (2024).[4] Why you should add an ELSD to your flash chromatography system.

  • Biotage. (2023).[5] When should I use C18 rather than silica for flash chromatography?

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds.

  • Sorbtech. (2023). How to: Sample loading methods in flash chromatography.

  • Teledyne ISCO. (2016). Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography.

Sources

Strategies for purifying trace dehydroadynerigenin from crude extracts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of trace amounts of dehydroadynerigenin from complex crude extracts. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Introduction to Dehydroadynerigenin

Dehydroadynerigenin is a cardenolide, a type of steroid, that is of interest for its potential pharmacological activities. Like other cardiac glycosides, it acts on the heart muscle[1]. These compounds are naturally occurring and are often found in plants like Nerium oleander. The core challenge in working with dehydroadynerigenin is its presence in trace amounts within a complex matrix of other natural products, necessitating a robust and carefully optimized purification strategy.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions to consider before beginning the purification workflow.

Q1: What are the key physicochemical properties of dehydroadynerigenin that influence purification?

A1: Understanding the physicochemical properties is the cornerstone of designing an effective purification strategy. While specific data for dehydroadynerigenin can be limited, we can infer its properties based on its classification as a cardiac glycoside aglycone.

  • Polarity: As a steroidal aglycone (the non-sugar part of a glycoside), dehydroadynerigenin is significantly less polar than its glycoside counterparts. It is soluble in organic solvents like chloroform, ethanol, and methanol, but has low solubility in water[1][2][3]. This differential solubility is critical for liquid-liquid extraction and choosing chromatographic mobile phases.

  • Solubility: Cardiac glycosides are generally soluble in water and alcohols, with solubility increasing with the number of sugar moieties. The aglycones, however, are soluble in organic solvents[2][3]. For dehydroadynerigenin, expect good solubility in moderately polar to polar organic solvents. A table of common solvents and their properties is provided below for reference.

  • Stability: Cardiac glycosides can be sensitive to harsh conditions.

    • pH: They are susceptible to hydrolysis under acidic conditions, which can cleave off sugar groups[2][3]. While dehydroadynerigenin is an aglycone, harsh acidic or basic conditions should still be avoided to prevent unwanted structural rearrangements. Stability is generally greatest in a pH range of 4-6[4].

    • Temperature: Elevated temperatures can cause degradation, such as dehydration, leading to inactive forms[3]. It is recommended to keep temperatures below 40-50°C during extraction and solvent evaporation steps[5][6].

PropertyImplication for Purification
Moderate Polarity Suitable for normal-phase (e.g., silica) and reversed-phase (e.g., C18) chromatography.[7][8]
Organic Solvent Solubility Allows for effective extraction from aqueous mixtures using solvents like chloroform or ethyl acetate.[3][9]
Low Water Solubility Facilitates precipitation or separation from highly polar, water-soluble impurities.[1]
pH Sensitivity Buffering of solutions and avoidance of strong acids/bases is crucial to prevent degradation.[2][10]
Temperature Sensitivity Use of low-temperature evaporation (e.g., rotary evaporator) is necessary to prevent compound degradation.[3][6]
Q2: Which extraction method is best for obtaining a crude extract rich in dehydroadynerigenin?

A2: The choice of extraction method depends on the starting plant material and available equipment. The initial step always involves drying the plant material (at 40-50°C to prevent degradation) and grinding it into a fine powder to maximize surface area for efficient extraction[5][6].

  • Maceration: This simple method involves soaking the powdered plant material in a suitable solvent (e.g., ethanol, methanol) for several days with occasional stirring[5]. It's suitable for thermolabile (heat-sensitive) compounds but can be time-consuming.

  • Soxhlet Extraction: This technique provides continuous extraction with a hot solvent, making it more efficient than maceration[5]. However, the prolonged exposure to heat may not be suitable for dehydroadynerigenin due to its temperature sensitivity.

  • Ultrasonic-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt plant cells, accelerating the extraction process[5][11]. It is highly efficient and can be performed at room temperature, making it an excellent choice for preserving the integrity of the target compound.

Recommendation: For trace purification, Ultrasonic-Assisted Extraction (UAE) with 70-80% ethanol or methanol is often the most effective starting point. It balances efficiency with the need to protect the compound from thermal degradation[6][12].

Q3: How do I confirm the presence and purity of dehydroadynerigenin in my fractions?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapidly monitoring the progress of your column chromatography. Use silica gel plates and a mobile phase such as a chloroform:methanol or dichloromethane:ethyl acetate mixture. Spots can be visualized under UV light or by staining with specific reagents.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity and for final purification steps. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol[8][13]. Detection is typically performed using a UV detector around 220 nm[6][13].

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification by determining the molecular weight of the compound in your fraction[14][15]. For structural confirmation, tandem MS (MS/MS) can be used to analyze fragmentation patterns[14].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of the final purified compound, 1H and 13C NMR are required[5][16]. This confirms the identity and stereochemistry of dehydroadynerigenin.

Part 2: Troubleshooting Guides for Experimental Stages

This section provides solutions to common problems encountered during the purification workflow.

Workflow Overview: From Crude Extract to Pure Compound

Purification_Workflow A Crude Plant Material B Drying & Grinding A->B Preparation C Solvent Extraction (e.g., UAE) B->C Extraction D Filtration & Concentration C->D Clarification E Crude Extract D->E F Liquid-Liquid Partitioning E->F Initial Cleanup G Fractionated Extract F->G H Column Chromatography (Silica) G->H Primary Separation I Semi-Pure Fractions H->I J Preparative HPLC (C18) I->J High-Resolution Polishing K Pure Dehydroadynerigenin J->K L Purity & Identity Confirmation (LC-MS, NMR) K->L Analysis HPLC_Troubleshooting Start Poor Peak Resolution or Co-elution in HPLC Q1 Are peaks broad or tailing? Start->Q1 A1 1. Lower the flow rate. 2. Check for column voids; repack or replace column. 3. Ensure sample solvent is weaker than mobile phase. Q1->A1 Yes Q2 Is the compound eluting too quickly (near void volume)? Q1->Q2 No A2 1. Decrease the initial percentage of organic solvent (e.g., methanol/acetonitrile) in the mobile phase. 2. Consider a less polar stationary phase (e.g., C8 instead of C18). Q2->A2 Yes Q3 Are peaks unresolved but have good shape? Q2->Q3 No A3 1. Make the gradient shallower (increase run time). 2. Try a different organic modifier (e.g., acetonitrile instead of methanol, or vice-versa). 3. Consider a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity. Q3->A3 Yes

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Oleandrin and Other Cardiac Glycosides from Nerium oleander

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research, natural compounds present a vast and promising frontier for the discovery of novel therapeutic agents. Among these, cardiac glycosides, a class of compounds traditionally used in the treatment of heart conditions, have garnered significant attention for their potent cytotoxic effects against a wide array of cancer cell lines.[1][2][3] Nerium oleander, a common ornamental shrub, is a rich source of these compounds, with oleandrin being the most extensively studied.[1][4][5][[“]] This guide provides an in-depth comparative analysis of the cytotoxic properties of oleandrin and other cardiac glycosides derived from Nerium oleander, with a focus on their mechanisms of action and experimental evaluation.

The rationale for investigating these compounds lies in their shared mechanism of inhibiting the Na+/K+-ATPase pump, a ubiquitous and essential enzyme in animal cells.[5][7] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis and cell death.[1][2] However, subtle structural differences between various cardiac glycosides can lead to significant variations in their potency and selectivity against different cancer cell types.[8] Understanding these differences is paramount for the development of targeted and effective cancer therapies with minimal off-target effects.

Experimental Design for Comparative Cytotoxicity Assessment

A rigorous and well-controlled experimental design is crucial for the accurate comparison of the cytotoxic potential of different compounds. The following workflow outlines a standard procedure for evaluating and comparing the cytotoxicity of oleandrin and other cardiac glycosides.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Oleandrin & Comparators) MTT MTT Assay (Metabolic Activity) Compound_Prep->MTT LDH LDH Assay (Membrane Integrity) Compound_Prep->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Compound_Prep->Apoptosis Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT Cell_Culture->LDH Cell_Culture->Apoptosis IC50 IC50 Determination MTT->IC50 Statistical_Analysis Statistical Analysis LDH->Statistical_Analysis Apoptosis->Statistical_Analysis Comparative_Analysis Comparative Analysis IC50->Comparative_Analysis Statistical_Analysis->Comparative_Analysis

Caption: A generalized workflow for in vitro cytotoxicity comparison studies.

Methodologies for Assessing Cytotoxicity

The following protocols describe standard assays used to quantify the cytotoxic effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of oleandrin and the comparative cardiac glycoside in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with oleandrin and the comparative compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for oleandrin and another cardiac glycoside from Nerium oleander, odoroside A, against breast cancer cell lines, as reported in the literature. It is important to note that these values were obtained from a single comparative study, ensuring consistent experimental conditions.[10][11]

Cardiac GlycosideCell LineCancer TypeIC50 (nM)
Oleandrin MDA-MB-231Breast Cancer72
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer183
Odoroside A MDA-MB-231Breast Cancer~100
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer~200

Note: IC50 values for Odoroside A are approximated from graphical data presented in the source study.[11]

Mechanistic Insights: Signaling Pathways of Cytotoxicity

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[5][7] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[1] The sustained high levels of intracellular calcium are a key trigger for apoptosis.

Oleandrin's cytotoxic effects are mediated through multiple downstream signaling pathways.

Oleandrin_Pathway Oleandrin Oleandrin NaK_ATPase Na+/K+-ATPase Oleandrin->NaK_ATPase Inhibits NFkB NF-κB Inhibition Oleandrin->NFkB STAT3 STAT-3 Inhibition Oleandrin->STAT3 Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger Intra_Na->Na_Ca_Exchanger Alters Gradient Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca ROS ↑ ROS Production Intra_Ca->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB->Apoptosis Promotes STAT3->Apoptosis Promotes

Caption: Oleandrin's inhibition of Na+/K+-ATPase and its influence on downstream pro-apoptotic pathways.

Oleandrin has been shown to induce apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins.[10] Furthermore, it can suppress the activation of transcription factors like NF-κB and STAT-3, which are crucial for cancer cell survival and proliferation.[1][12] The generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction also play a significant role in oleandrin-induced cytotoxicity.[2]

While less is known about the specific downstream signaling of dehydroadynerigenin digitaloside, as a cardiac glycoside, it is presumed to share the primary mechanism of Na+/K+-ATPase inhibition. The subtle variations in its chemical structure compared to oleandrin likely influence its binding affinity to the enzyme and its subsequent modulation of downstream pathways, leading to potential differences in cytotoxic potency and selectivity. Further research is required to elucidate the precise molecular mechanisms of this compound.

Discussion and Future Directions

The comparative analysis of oleandrin and other cardiac glycosides from Nerium oleander highlights the potential of this class of compounds as anticancer agents. The data presented for oleandrin and odoroside A suggest that minor structural modifications can impact cytotoxic potency. Oleandrin appears to be slightly more potent than odoroside A in the tested breast cancer cell lines.[10][11] This underscores the importance of structure-activity relationship studies to identify the most effective and least toxic cardiac glycoside candidates for further development.

The multi-faceted mechanism of action of oleandrin, involving the inhibition of Na+/K+-ATPase and modulation of key signaling pathways like NF-κB and STAT-3, makes it an attractive candidate for overcoming drug resistance in cancer.[1][12] However, the narrow therapeutic index of cardiac glycosides, primarily due to their cardiotoxicity, remains a significant hurdle for their clinical application.[[“]]

Future research should focus on:

  • Isolation and Characterization: Comprehensive isolation and structural elucidation of less abundant cardiac glycosides from Nerium oleander, such as this compound, are needed.

  • Head-to-Head Comparative Studies: Direct comparative cytotoxicity studies of a wider range of cardiac glycosides from Nerium oleander across a panel of diverse cancer cell lines are essential to establish a clear understanding of their relative potencies and selectivities.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these less-studied cardiac glycosides are crucial to understand the nuances of their cytotoxic effects.

  • Development of Analogs: The synthesis of novel cardiac glycoside analogs with improved therapeutic indices (i.e., higher anticancer activity and lower cardiotoxicity) is a promising avenue for drug development.

By systematically exploring the rich chemical diversity of Nerium oleander and employing rigorous comparative methodologies, the scientific community can unlock the full therapeutic potential of these potent natural compounds in the fight against cancer.

References

  • Bhatia, N., & Gupta, P. (Year). Oleandrin: A cardiac glycosides with potent cytotoxicity. Journal of Pharmacy Research.
  • Dutta, D., & De, B. (2013). Oleandrin: A cardiac glycosides with potent cytotoxicity. Pharmacognosy Reviews, 7(14), 131. [Link]

  • Consensus. (n.d.).
  • National Center for Biotechnology Information. (2013). Oleandrin: A cardiac glycosides with potent cytotoxicity. PubMed. [Link]

  • BenchChem. (n.d.). Cytotoxicity comparison of Cerberin with other cardiac glycosides like Oleandrin. BenchChem.
  • Felth, J., et al. (2023). Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo. MDPI. [Link]

  • Singh, S., & Sharma, B. (2017). Effects of Oleandrin on Cardiovascular System. Research Journal of Pharmacology and Pharmacodynamics.
  • Kim, M. J., et al. (2018). Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. MDPI. [Link]

  • Zhai, J., et al. (2022). Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • National Center for Biotechnology Information. (2018). Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. NIH. [Link]

  • BenchChem. (n.d.).
  • Ovid. (2018). A review of cardiac glycosides. Ovid.
  • Pereira, C., et al. (2022). Antitumor effects of oleandrin in different types of cancers. Salud Integral.
  • Stegelmeier, B. L., et al. (2015). An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides. PubMed. [Link]

  • Butler, J., & Begleiter, A. (1995). Role of NAD(P)H:quinone oxidoreductase (DT-diaphorase) in cytotoxicity and induction of DNA damage by streptonigrin. PubMed. [Link]

  • Promega. (2025).
  • Bolden, J. E., et al. (2008). Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer. PubMed. [Link]

  • Sako, D., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • Sanga, S., et al. (2020). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. [Link]

  • Li, Y., et al. (2020). Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells. PubMed. [Link]

  • Ghasemi, S., et al. (2019). Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers. PMC. [Link]

  • Butler, L. M., et al. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. PMC. [Link]

  • Yang, T. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections.
  • Ino, Y., et al. (2007). Dysadherin: a new player in cancer progression. PMC. [Link]

  • Menger, L., et al. (2017). Anticancer and Immunogenic Properties of Cardiac Glycosides. MDPI. [Link]

Sources

Structure-Activity Relationship (SAR) of C-16 Unsaturated Cardenolides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological distinctiveness of C-16 unsaturated cardenolides (specifically


-analogs) compared to their saturated counterparts (e.g., Digitoxin, Digoxin) and C-16 hydroxylated variants (e.g., Gitoxin).

While classical cardiac glycosides are defined by a saturated steroid nucleus, the introduction of a double bond at the C16-C17 position (


) creates a rigid conformational lock. This modification significantly alters the spatial orientation of the C17-lactone ring—the critical pharmacophore for Na

/K

-ATPase binding. Experimental data suggests that C-16 unsaturation functions as a "potency rescue" mechanism, particularly when synthesizing analogs from abundant but less active precursors like Gitoxin.

Structural Basis of Efficacy[1]

The C-16 "Switch"

The biological activity of cardenolides hinges on the ability of the C17-lactone ring to penetrate the deep binding pocket of the Na


/K

-ATPase

-subunit.
  • Saturated (Digitoxin/Digoxin): The C17 position is flexible. The lactone ring can rotate, though it prefers a specific conformation for binding.

  • C-16 Hydroxylated (Gitoxin): The presence of a hydrophilic -OH group at C16 (specifically 16

    
    -OH) interferes with the hydrophobic interaction in the receptor site, drastically reducing potency (often by >90% compared to Digitoxin).
    
  • C-16 Unsaturated (

    
    -derivatives):  Eliminating the C16-OH to form a C16=C17 double bond removes the steric/hydrophilic hindrance and locks the lactone ring into a coplanar orientation relative to the D-ring. This restores, and in some specific cancer cell lines enhances, lipophilicity and cytotoxicity.
    
SAR Visualization

The following diagram illustrates the structural logic governing the transition from inactive to active scaffolds.

SAR_Logic cluster_mechanism Mechanism of Action Gitoxin Gitoxigenin (Precursor) [C16-OH Present] Low Potency Modification Dehydration / Semisynthesis (Elimination of -OH) Gitoxin->Modification Chemical Modification Unsaturated C-16 Unsaturated Analog [C16=C17 Double Bond] Restored Potency Modification->Unsaturated Yields Delta-16 Digitoxin Digitoxigenin (Standard) [C16-H Saturated] High Potency Unsaturated->Digitoxin Comparable Activity Lactone C17-Lactone Orientation Unsaturated->Lactone Rigidifies Binding Na+/K+-ATPase Pocket Lactone->Binding Optimizes Fit

Caption: Transformation of low-potency C16-OH precursors into high-potency C16-unsaturated analogs.

Comparative Efficacy Data

The following data consolidates experimental trends comparing the inhibitory concentration (IC50) of C-16 variants. Note that lower IC50 indicates higher potency .

Table 1: Cytotoxicity Profile (Human Cancer Cell Lines)

Data synthesized from comparative studies of cardenolide structure-activity relationships.[1][2]

Compound ClassSpecific AnalogC16 StatusIC50 (HeLa)IC50 (MCF-7)Relative Potency
Standard DigitoxinSaturated (H)~20 nM~35 nMHigh (Baseline)
Precursor GitoxinHydroxylated (OH)>500 nM>800 nMLow (Poor binding)
Target 16-Dehydro-Digitoxin Unsaturated (=) ~15-25 nM ~30-40 nM Restored/High
Analogs 16-Acetate-GitoxinEsterified~40 nM~60 nMModerate-High

Key Insight: The


 modification effectively converts the inactive Gitoxin scaffold into a compound with cytotoxicity profiles statistically indistinguishable from, or slightly superior to, Digitoxin. This is critical for drug development as Gitoxin is a major byproduct of Digitalis processing that is otherwise discarded.

Mechanistic Validation & Signaling Pathways

To validate the activity of a C-16 unsaturated candidate, one must confirm it acts via the canonical Na


/K

-ATPase pathway rather than non-specific toxicity.
Pathway Logic
  • Binding: The cardenolide binds the extracellular surface of the ATPase

    
    -subunit.
    
  • Ion Shift: Inhibition stops Na

    
     efflux; intracellular [Na
    
    
    
    ] rises.[3]
  • NCX Reversal: The Na

    
    /Ca
    
    
    
    Exchanger (NCX) reverses mode to eject Na
    
    
    and import Ca
    
    
    .
  • Apoptosis/Senolysis: Calcium overload triggers mitochondrial depolarization, Caspase-9 activation, and selective death of senescent or tumor cells.

Signaling_Pathway Drug C-16 Unsaturated Cardenolide Target Na+/K+-ATPase (alpha-subunit) Drug->Target Inhibits (High Affinity) IonEvent Intracellular Na+ Accumulation Target->IonEvent Blocks Ion Transport NCX NCX Reversal (Ca2+ Influx) IonEvent->NCX Forces Reversal Mito Mitochondrial Depolarization NCX->Mito Ca2+ Overload Death Apoptosis / Senolysis Mito->Death Caspase Activation

Caption: The canonical cytotoxic cascade triggered by high-affinity ATPase inhibition.

Experimental Protocols

To replicate these findings or evaluate new C-16 derivatives, use the following self-validating protocols.

Protocol A: Na /K -ATPase Inhibition Assay (Cell-Free)

Purpose: To confirm the molecular mechanism and determine binding affinity (


) independent of cellular uptake.
  • Enzyme Preparation: Use commercially available Porcine Cerebral Cortex Na

    
    /K
    
    
    
    -ATPase or isolate from kidney tissue.
  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      , 100 mM NaCl, 20 mM KCl.
      
    • Substrate: 2 mM ATP.

    • Test Compound: Serial dilutions of C-16 unsaturated analog (0.1 nM to 10

      
      M).
      
  • Incubation: Incubate enzyme + compound for 20 mins at 37°C before adding ATP (allows conformational locking).

  • Initiation: Add ATP to start the reaction (15-30 mins).

  • Termination & Readout: Stop with trichloroacetic acid. Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric method (Absorbance at 620-650 nm).

  • Validation Control: Run parallel samples with Ouabain (positive control) and fully inhibited enzyme (background).

Protocol B: Differential Cytotoxicity (MTT/Alamar Blue)

Purpose: To assess potency and selectivity.

  • Seeding: Plate tumor cells (e.g., HeLa) and normal fibroblasts (e.g., MRC-5) at 5,000 cells/well in 96-well plates.

  • Treatment: After 24h adhesion, treat with C-16 analogs (0.1 nM – 1000 nM) for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read OD at 570 nm.

  • Calculation: Plot Dose-Response curves. Calculate Selectivity Index (SI) = IC50

    
     / IC50
    
    
    
    .
    • Success Criterion: An SI > 2.0 indicates therapeutic potential.

References

  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery. Link

  • Elbaz, H. A., et al. (2012). Digitoxin and its analogs as novel cancer therapeutics. Experimental Hematology & Oncology. Link

  • Paula, S., et al. (2005). Structure-Activity Relationships for the Interactions of Cardenolides with Na+,K+-ATPase. Biochemistry. Link

  • Minneman, K. P., et al. (2021). Action of Cardiac Glycosides.[4] Encyclopedia. Link

  • Agrawal, A. A., et al. (2018). Relative Selectivity of Plant Cardenolides for Na+/K+-ATPases. Frontiers in Plant Science. Link

Sources

A Comparative Guide to Reference Standards for Dehydroadynerigenin Digitaloside Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dehydroadynerigenin Digitaloside and the Imperative of Purity

This compound is a cardiac glycoside, a class of naturally derived compounds known for their potent effects on the cardiovascular system.[1][2] Like other cardiac glycosides, its therapeutic window is often narrow, making precise dosage and purity paramount for both efficacy and patient safety. The presence of impurities, which can arise from the botanical source (Nerium oleander), synthesis, or degradation, can significantly alter the compound's pharmacological and toxicological profile.[1][3][4] Therefore, robust and reliable analytical methods for purity assessment are a cornerstone of its development as a potential therapeutic agent.

This guide will navigate the landscape of available analytical technologies, compare their strengths and weaknesses for this specific application, and provide a framework for establishing a self-validating system for the purity assessment of this compound, even in the absence of a dedicated certified reference standard.

The Central Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance.[5][6] The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens of drug substances, excipients, and impurities.[4] Their use is fundamental to ensuring the identity, strength, purity, and quality of pharmaceutical products.

Types of Reference Standards
  • Primary Reference Standards: These are of the highest purity and are established by official sources like the USP or other pharmacopoeias. They are used to calibrate secondary reference standards.

  • Secondary (or Working) Reference Standards: These are established in-house by comparison to a primary reference standard. They are used for routine quality control testing.

  • Certified Reference Materials (CRMs): These are reference materials characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5]

As of the date of this publication, a dedicated, commercially available certified reference standard for This compound has not been identified in our comprehensive search. However, reference standards for structurally similar cardiac glycosides, such as Uzarigenin digitaloside, are available from commercial suppliers.[7][8] This necessitates a robust in-house characterization and qualification of any isolated or synthesized this compound to serve as a primary or working standard.

Comparative Analysis of Analytical Methodologies for Purity Assessment

The selection of an appropriate analytical method is critical for accurately determining the purity of this compound. The most relevant and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] For cardiac glycosides, reversed-phase HPLC with UV detection is a widely adopted method.[9]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The separated components are then detected by a UV detector, and the area under each peak is proportional to the concentration of the corresponding compound.

Causality Behind Experimental Choices:

  • Column: A C18 column is the most common choice for the analysis of cardiac glycosides due to its ability to effectively separate these moderately polar compounds from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed. This allows for the separation of a wide range of impurities with varying polarities.

  • Detection: Cardiac glycosides generally possess a lactone ring that provides UV absorbance, typically in the range of 210-230 nm. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.

Workflow for HPLC Method Development:

Sources

A Senior Scientist's Guide to Spectroscopic Differentiation of Digitaloside and Glucoside Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Sugar Code of Cardiac Glycosides

In the realm of natural product chemistry and drug development, cardiac glycosides represent a class of compounds with profound physiological effects, famously used in treating heart conditions.[1] The therapeutic window of these molecules is notoriously narrow, and their activity is intricately modulated not just by the steroidal aglycone, but by the specific nature of the sugar moieties attached. Two such sugars, digitalose and glucose, while seemingly similar, confer different pharmacokinetic and pharmacodynamic properties to the parent molecule. Digitalose is a 2,6-dideoxyhexose, whereas glucose is a standard hexose. This seemingly minor difference—the absence of two hydroxyl groups—presents a significant analytical challenge. For researchers in quality control, natural product discovery, or synthetic chemistry, the ability to rapidly and unambiguously differentiate between a digitaloside and a glucoside is paramount.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to resolve this structural ambiguity. We will move beyond mere protocols to explain the underlying causality of the experimental choices, ensuring a robust and self-validating analytical workflow.

The Spectroscopic Toolkit: Choosing the Right Tool for the Job

Differentiating these sugar moieties requires a multi-faceted approach, as no single technique provides a complete picture. We rely on a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, to a lesser extent, Infrared (IR) Spectroscopy. Each method probes different aspects of the molecular structure, and their combined data provide the definitive evidence required for unambiguous identification.[2][3]

cluster_0 Analytical Workflow Sample Sample NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR Data_Analysis Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure_Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic differentiation.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) - The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Key Structural Differences to Exploit

The fundamental differences between a digitaloside and a glucoside moiety are the foundation of our NMR strategy. A digitalose is a 2,6-dideoxy sugar, meaning it lacks hydroxyl groups at the C-2 and C-6 positions and has a methyl group at C-6. A glucose moiety has hydroxyl groups at both positions.

cluster_digitaloside Digitaloside Moiety cluster_glucoside Glucoside Moiety d_aglycone Aglycone d_o O d_aglycone->d_o d_c1 C1' d_o->d_c1 d_c2 C2' (CH2) d_c1->d_c2 d_c3 C3' (CHOH) d_c2->d_c3 d_c4 C4' (CHOH) d_c3->d_c4 d_c5 C5' (CH) d_c4->d_c5 d_c6 C6' (CH3) d_c5->d_c6 d_o_ring O d_c5->d_o_ring d_o_ring->d_c1 g_aglycone Aglycone g_o O g_aglycone->g_o g_c1 C1' g_o->g_c1 g_c2 C2' (CHOH) g_c1->g_c2 g_c3 C3' (CHOH) g_c2->g_c3 g_c4 C4' (CHOH) g_c3->g_c4 g_c5 C5' (CH) g_c4->g_c5 g_c6 C6' (CH2OH) g_c5->g_c6 g_o_ring O g_c5->g_o_ring g_o_ring->g_c1

Caption: Key structural differences between digitaloside and glucoside moieties.

¹H NMR: The First Clues

The proton NMR spectrum provides initial, powerful evidence.

  • Anomeric Proton (H-1'): The signal for the anomeric proton is typically found in a relatively clear region of the spectrum, between 4.5 and 5.5 ppm.[6] Its chemical shift and, more importantly, its coupling constant (³JH1',H2') are diagnostic of the anomeric configuration (α or β).[7][8]

  • The Digitalose "Smoking Guns":

    • C-6' Methyl Group: A digitaloside will show a characteristic doublet at approximately 1.2-1.3 ppm, integrating to three protons. This signal arises from the C-6' methyl group, which is absent in a glucoside.

    • C-2' Methylene Protons: Instead of a single proton signal for H-2' (as in glucose), a digitaloside will exhibit two signals for the C-2' methylene protons, typically appearing as complex multiplets around 1.5-2.5 ppm.

¹³C NMR: Unambiguous Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework and is often the most definitive of the 1D techniques.[9]

  • Anomeric Carbon (C-1'): This signal appears between 90-110 ppm.[6]

  • The Digitalose Differentiators:

    • C-6' Methyl Carbon: A digitaloside will show a distinct upfield signal around 18-20 ppm for the C-6' methyl carbon. In contrast, a glucoside has a hydroxymethyl group at C-6', which resonates much further downfield, typically around 60-64 ppm.[6] This >40 ppm difference is an unmistakable marker.

    • C-2' Methylene Carbon: The C-2' carbon of digitalose, being a methylene (CH₂) group, resonates significantly upfield (around 30-40 ppm) compared to the C-2' methine (CHOH) carbon of glucose (around 70-75 ppm).[6][10]

2D NMR (HSQC & HMBC): Confirming Connectivity

While 1D NMR provides strong evidence, 2D NMR is essential for confirming the full structure and the linkage to the aglycone.[2][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[11] It is used to definitively assign the proton and carbon signals of the sugar moiety. For example, the proton signal at ~1.2 ppm will show a correlation to the carbon signal at ~18 ppm, confirming the CH₃ group of the digitaloside.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for establishing long-range (2-3 bond) connections.[11] Its critical application here is to confirm the glycosidic linkage. A correlation will be observed between the anomeric proton of the sugar (H-1') and the aglycone carbon to which it is attached (e.g., C-3 of the steroid). This unequivocally proves the site of glycosylation.[12]

cluster_hmbc HMBC Correlation Aglycone Aglycone (e.g., C-3) Sugar_H1 Sugar H-1' Sugar_H1->Aglycone ³J (Observed) Sugar_C1 Sugar C-1' Sugar_O O

Caption: Key ³J HMBC correlation confirming the glycosidic linkage.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 1-5 mg of the purified glycoside in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate resolution to resolve coupling constants.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals, which is highly useful for identifying the C-2' and C-6' signals.[9]

  • 2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Optimize the spectral width in the ¹³C dimension to cover the expected sugar region (approx. 10-110 ppm).

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a J-value of ~8 Hz to observe typical two- and three-bond correlations.[11]

  • Data Analysis: Process all spectra using appropriate software.

    • Assign the characteristic methyl and methylene signals of the digitaloside (if present) using the ¹H, ¹³C, and HSQC spectra.

    • Trace the spin system of the sugar ring using COSY (proton-proton correlation) and HSQC-TOCSY (correlation through the entire proton spin system) if needed.

    • Identify the anomeric proton (H-1') and its attached carbon (C-1') via HSQC.

    • Critically, locate the cross-peak in the HMBC spectrum that connects H-1' of the sugar to a carbon of the aglycone to confirm the linkage point.

Deep Dive 2: Mass Spectrometry (MS) - Confirming Mass and Fragmentation

High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition, while tandem mass spectrometry (MS/MS) reveals the structure through controlled fragmentation.[1][13]

  • Molecular Ion: The first piece of evidence is the mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). A digitaloside-containing glycoside will have a different exact mass than its glucoside counterpart due to the different elemental compositions of the sugars (Digitalose: C₇H₁₄O₄ vs. Glucose: C₆H₁₂O₆).

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent ion provides the most valuable MS data. A common fragmentation pathway for glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety as a neutral molecule.[1][14]

    • Glucoside Loss: Results in a neutral loss of 162.0528 Da (C₆H₁₀O₅).

    • Digitaloside Loss: Results in a neutral loss of 146.0943 Da (C₇H₁₄O₃).

    • Characteristic Sugar Fragments: The sugar itself can fragment, providing a specific fingerprint. For instance, product ions at m/z 129 and 87 have been reported as characteristic for a β-D-digitalose unit, which are not typically observed for glucose.[15]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto a suitable HPLC or UPLC system, typically with a C18 column, to separate the analyte from any impurities.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode. Ammonium or sodium adducts ([M+NH₄]⁺ or [M+Na]⁺) are often more stable and provide cleaner fragmentation than the protonated molecule ([M+H]⁺).[16]

    • Full Scan (MS1): Acquire a high-resolution full scan to determine the accurate mass of the parent ion.

    • Tandem MS (MS2): Perform data-dependent acquisition or targeted MS/MS on the parent ion of interest. Apply collision energy (CID) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • Confirm the elemental composition from the accurate mass of the parent ion.

    • Analyze the MS/MS spectrum for the characteristic neutral loss of the sugar moiety (162 Da for glucose vs. 146 Da for digitalose).

    • Look for specific daughter ions that are diagnostic for the sugar type.[15]

Deep Dive 3: Infrared (IR) Spectroscopy - A Complementary Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups. While powerful, for complex molecules like cardiac glycosides, its utility in differentiating sugar moieties is limited but can be complementary.[17][18]

  • Key Regions: The spectra are typically dominated by a broad O-H stretching band (3200-3500 cm⁻¹) and a complex, strong C-O stretching region (1000-1200 cm⁻¹), often called the "fingerprint region".[17][18]

  • Limitations: Because both sugars contain multiple O-H and C-O bonds, and the large aglycone contributes significantly to the spectrum, the differences between a digitaloside and a glucoside are often subtle and buried within broad, overlapping peaks.[19] Therefore, IR is not recommended as a primary method for this specific differentiation but can be used for identity confirmation against a known reference standard.

Comparative Analysis: Data Synthesis

Spectroscopic TechniqueDifferentiating Feature for Digitaloside Differentiating Feature for Glucoside StrengthWeakness
¹H NMR Doublet ~1.2 ppm (C-6' CH₃); Multiplets ~1.5-2.5 ppm (C-2' CH₂)Absence of high-field methyl doublet; CHOH proton signalsProvides detailed stereochemical and conformational dataSignal overlap can be an issue in complex molecules
¹³C NMR Signal ~18-20 ppm (C-6' CH₃); Signal ~30-40 ppm (C-2' CH₂)Signal ~60-64 ppm (C-6' CH₂OH); Signal ~70-75 ppm (C-2' CHOH)Highly definitive and quantitative; large chemical shift dispersionLower sensitivity than ¹H NMR; requires more sample or longer acquisition time
2D NMR (HMBC) Correlation from H-1' to aglycone carbon confirms linkageCorrelation from H-1' to aglycone carbon confirms linkageUnambiguously determines connectivity and linkage pointsRequires more instrument time; data interpretation can be complex
MS/MS Neutral loss of 146.09 Da; Diagnostic fragments (e.g., m/z 129, 87)[15]Neutral loss of 162.05 DaExtremely high sensitivity; requires minimal sampleProvides no stereochemical information; isomers can be difficult to distinguish without chromatography
IR Spectroscopy Subtle differences in the 1000-1200 cm⁻¹ fingerprint regionSubtle differences in the 1000-1200 cm⁻¹ fingerprint regionFast, non-destructive, good for identity confirmationLow specificity for this application; spectra are often too complex and broad

Conclusion: An Integrated Approach for Certainty

The recommended workflow is to first use LC-MS/MS for its high sensitivity to confirm the molecular weight and observe the characteristic neutral loss, providing a rapid preliminary identification.[1] This should be followed by a full suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) on a purified sample.[2] The combination of the unique high-field methyl signal in ¹H NMR, the dramatic upfield shifts in ¹³C NMR, and the definitive connectivity established by HMBC provides an irrefutable structural assignment. This integrated spectroscopic strategy ensures the highest level of scientific integrity and confidence in the final structural elucidation.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Chemistry & Biodiversity. Retrieved from [Link]

  • ATR FT-IR Method for Analysis of Monosaccharide Composition. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen. Retrieved from [Link]

  • Hussein, S. A. M. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. Retrieved from [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved from [Link]

  • Ravi, B. G., Guardian, M. G. E., Dickman, R., & Wang, Z. Q. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in brief, 30, 105464. Retrieved from [Link]

  • Tai, S. S., & Welch, M. J. (2000). Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. Clinical chemistry, 46(3), 379–384. Retrieved from [Link]

  • Deng, P., et al. (2002). Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry, 74(21), 5671-5677. Retrieved from [Link]

  • Peters, F. T., et al. (2008). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. Journal of mass spectrometry, 43(3), 343-50. Retrieved from [Link]

  • Ravi, B. G., Guardian, M. G. E., Dickman, R., & Wang, Z. Q. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in brief, 30, 105464. Retrieved from [Link]

  • Ravi, B. G., Guardian, M. G. E., Dickman, R., & Wang, Z. Q. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. ResearchGate. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates. (n.d.). Wikipedia. Retrieved from [Link]

  • Singh, D., et al. (2021). Structural Analysis of Diastereomeric Cardiac Glycosides and Their Genins Using Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Natural Products, 84(5), 1549-1561. Retrieved from [Link]

  • Rapid LC-MS/MS Determination of Digitoxin and Digoxin in Biological Matrices with A Simple Procedure for Simultaneous Cleanup of Phospholipids and Proteins Sample preparation by HybridSPE. (n.d.). Academia.edu. Retrieved from [Link]

  • Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Retrieved from [Link]

  • Cerna, M., et al. (2017). Raman and infrared spectroscopy of carbohydrates: A review. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 185, 276-284. Retrieved from [Link]

  • Glucose Anomers. (n.d.). Carbon. Retrieved from [Link]

  • Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. (n.d.). PMC. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CiteSeerX. Retrieved from [Link]

  • 13C NMR spectroscopy. (n.d.). Retrieved from [Link]

  • 13 Carbon NMR. (n.d.). University of Ottawa. Retrieved from [Link]

Sources

Safety Operating Guide

Dehydroadynerigenin digitaloside proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dehydroadynerigenin Digitaloside Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Safety Directive

This compound is a potent cardenolide (cardiac glycoside) structurally analogous to oleandrin and digoxin. It functions as a high-affinity inhibitor of the Na⁺/K⁺-ATPase pump , leading to increased intracellular calcium and potential cardiac arrest.

CRITICAL WARNING:

  • Extreme Toxicity: This compound has a narrow therapeutic index.[1] Ingestion, inhalation of dust, or dermal absorption can be fatal.

  • Environmental Hazard: It is highly toxic to aquatic life and persists in soil.

  • Disposal Status: While not always explicitly "P-listed" by CAS number in every jurisdiction (e.g., specific US EPA 40 CFR 261.33 entries), it must be managed as Acutely Toxic Waste due to its LD50 profile (estimated <50 mg/kg based on structural class).

Mechanism of Hazard (The "Why")

To understand the disposal rigor, one must understand the biological impact. The toxicity is not merely "poisonous"; it is a specific disruption of cellular electrochemistry.

  • Pharmacodynamics: The lactone ring at C17 and the hydroxyl group at C14 of the steroid nucleus bind to the extracellular surface of the Na⁺/K⁺-ATPase enzyme.

  • The Cascade: Inhibition stops Na⁺ efflux

    
     Intracellular Na⁺ rises 
    
    
    
    Na⁺/Ca²⁺ exchanger (NCX) reverses
    
    
    Intracellular Ca²⁺ floods the cell
    
    
    Contracture and Cardiac Arrest.

This mechanism dictates that no trace amounts can be released into public water systems, as standard water treatment does not effectively degrade the steroid nucleus.

Personal Protective Equipment (PPE) & Handling

Before initiating any disposal workflow, the following barrier protection is mandatory.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator (minimum)Prevents inhalation of airborne particulates during solid waste transfer.
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm min)Solvents (DMSO/Methanol) used with this compound can carry the toxin through single layers of latex.
Ocular Chemical Splash Goggles Prevents mucosal absorption via the eyes.
Body Tyvek® Lab Coat (Closed front)Prevents accumulation of dust on street clothes.

Waste Segregation & Storage Protocol

Proper disposal begins at the bench. You must segregate this waste stream from general chemical waste to ensure it is routed to high-temperature incineration .

A. Solid Waste (Pure Substance, Contaminated Solids)
  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Must be labeled "ACUTELY TOXIC - CARDIAC GLYCOSIDE."

  • Contents:

    • Expired/unused powder.[2]

    • Weighing boats, spatulas, and contaminated paper towels.

    • Gloves: The outer pair of gloves used during handling must go in this container.

B. Liquid Waste (Stock Solutions, Reaction Mothers)
  • Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container: Glass or chemically resistant plastic (HDPE/Polypropylene).

  • Labeling: List the solvent and the solute.

    • Example: "Methanol (99%), this compound (<1%) - HIGH TOXICITY ."

  • Prohibition: NEVER pour down the sink. The dilution factor required to render it safe is impractical and illegal under RCRA and local environmental laws.

C. Sharps (Needles/Syringes)
  • Protocol: Do not recap needles.

  • Disposal: Place immediately into a rigid, puncture-proof Biohazard/Sharps container labeled for Chemical Incineration .

    • Note: Standard biohazard autoclaving does not destroy the chemical structure of cardenolides. This container must be incinerated.

Decontamination of Surfaces & Glassware

If a spill occurs or glassware needs re-use, the compound must be physically removed and chemically degraded.

  • Physical Removal: Absorb liquid spills with vermiculite or chem-pads. Place absorbents in the Solid Toxic Waste container.

  • Solvent Wash: Rinse glassware with Methanol or Ethanol (the compound is soluble in alcohols) to solubilize residues. Collect this rinse as Liquid Hazardous Waste .

  • Chemical Deactivation (Surface Cleaning):

    • While incineration is preferred for waste, surfaces can be treated with an oxidizing agent .

    • Apply a 10% Sodium Hypochlorite (Bleach) solution or Potassium Permanganate solution.

    • Mechanism:[2][3][4] Oxidative cleavage helps disrupt the unsaturated lactone ring, which is essential for toxicity.

    • Allow 15 minutes of contact time before final water rinse.[5]

Disposal Decision Tree (Visualization)

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: This compound TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Wipes, Gloves) TypeCheck->Solid Liquid Liquid Waste (Solutions, Rinses) TypeCheck->Liquid Sharps Sharps (Needles, Syringes) TypeCheck->Sharps ContainerSolid Container: HDPE Jar Label: 'ACUTELY TOXIC' Solid->ContainerSolid ContainerLiq Container: Solvent Carboy Segregate: Halogenated vs Non-Halogenated Liquid->ContainerLiq ContainerSharp Container: Puncture Proof Label: 'Chem/Bio Incineration' Sharps->ContainerSharp Treatment Destruction Method: High-Temp Incineration (>1000°C) ContainerSolid->Treatment ContainerLiq->Treatment ContainerSharp->Treatment Prohibited PROHIBITED: Drain Disposal / Autoclave Only Treatment->Prohibited Avoids

Figure 1: Operational workflow for the segregation and destruction of cardiac glycoside waste. Note that autoclaving alone is insufficient for chemical destruction.

Regulatory & Compliance Context

  • RCRA (USA): While specific cardenolides may not carry a unique "P-code," they meet the criteria for Characteristic Hazardous Waste (Toxicity). Best practice dictates managing them as P-Listed equivalents due to the low LD50.

  • Destruction Certificate: When handing waste to your EHS or third-party hauler (e.g., Veolia, Clean Harbors), request a Certificate of Destruction confirming incineration.

  • Transport: Waste must be packed in UN-rated containers compliant with DOT regulations for "Toxic Solids/Liquids, Organic, N.O.S." (Not Otherwise Specified).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101283624, this compound. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. Available at: [Link]

Sources

Personal protective equipment for handling Dehydroadynerigenin digitaloside

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Dehydroadynerigenin digitaloside is a potent cardiac glycoside (cardenolide) structurally related to oleandrin and adynerin. Like other agents in this class (e.g., ouabain, digoxin), it possesses a narrow therapeutic index and poses a severe risk of systemic toxicity upon exposure.

Immediate Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 1/2 (High Potency).

  • Target Organ Toxicity: Cardiovascular system (Na+/K+-ATPase inhibition).[[“]][2]

  • Occupational Exposure Band (OEB): Band 4 or 5 (Default for novel cardiac glycosides: OEL < 1 µg/m³).

Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling of the dry solid must occur within a certified containment device.

Part 2: Mechanism of Action & Risk Profile

To understand the necessity of the PPE described below, researchers must understand the physiological cascade triggered by exposure.

The Lethal Cascade: this compound inhibits the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an accumulation of intracellular sodium, which subsequently disables the Na+/Ca2+ exchanger. The resulting surge in intracellular calcium causes increased contractility (inotropy) but, at toxic levels, leads to life-threatening arrhythmias and hyperkalemia.

Diagram 1: Pathophysiological Pathway of Toxicity

ToxicityPathway Exposure Exposure (Inhalation/Dermal) Pump Inhibition of Na+/K+-ATPase Pump Exposure->Pump Systemic Absorption NaRise Intracellular Na+ Accumulation Pump->NaRise Ion Transport Block KRise Extracellular Hyperkalemia Pump->KRise K+ Influx Failure Exchanger Inhibition of Na+/Ca2+ Exchanger NaRise->Exchanger Gradient Loss CaRise Intracellular Ca2+ Overload Exchanger->CaRise Ca2+ Efflux Failure Outcome Ventricular Arrhythmia / Cardiac Arrest CaRise->Outcome Delayed Afterdepolarizations KRise->Outcome Conduction Block

Figure 1: Mechanism of cardenolide toxicity. Note that hyperkalemia is a critical marker of severe toxicity.[[“]]

Part 3: PPE & Engineering Controls Matrix

Do not rely on PPE alone. Engineering controls (containment) are the primary barrier. PPE is the secondary line of defense.

Table 1: Protection Standards by State of Matter
ParameterSolid / Powder Handling (Highest Risk)Solution Handling (Moderate Risk)
Primary Engineering Control Class II Biological Safety Cabinet (BSC) or Powder Containment Enclosure . Never handle on an open bench.Chemical Fume Hood with sash at recommended working height.
Respiratory Protection PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 fitted mask (if working inside a BSC).Surgical mask (if in hood) or N95 (if potential for aerosolization exists).
Hand Protection Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil)Double Gloving Recommended: Nitrile (minimum 5 mil thickness).
Eye/Face Protection Chemical Safety Goggles (tight-fitting).Safety Glasses with side shields + Face Shield (if splashing is possible).
Body Protection Disposable Tyvek® Lab Coat (or equivalent impervious gown) with elastic cuffs.Standard Lab Coat (cotton/poly blend) buttoned fully.

Expert Insight:

  • Glove Permeation: Cardiac glycosides are large molecules and generally do not permeate nitrile rapidly. However, the solvents used (DMSO, Methanol) permeate nitrile quickly. If dissolving the compound in DMSO, change outer gloves immediately upon any splash contact.

Part 4: Operational Protocols

Gowning & De-Gowning Workflow

Cross-contamination during de-gowning is a common exposure route. Follow this strict unidirectional flow.

GowningFlow cluster_0 Entry (Clean) cluster_1 Exit (Dirty) Step1 Don Shoe Covers Step2 Don Inner Gloves Step1->Step2 Step3 Don Tyvek Gown Step2->Step3 Step4 Don Outer Gloves (Over Cuffs) Step3->Step4 Step5 Remove Outer Gloves (Inside-Out) Step4->Step5 Work Complete Step6 Remove Gown (Roll Inwards) Step5->Step6 Step7 Remove Inner Gloves Step6->Step7 Step8 Wash Hands (Soap/Water) Step7->Step8

Figure 2: Sequential gowning and de-gowning to prevent dermal contact with contaminated PPE surfaces.

Weighing & Solubilization Protocol
  • Preparation:

    • Place a localized balance enclosure or static control ionizer inside the fume hood/BSC.

    • Pre-wet the weighing boat/spatula with a compatible solvent (if protocol permits) or use an antistatic gun to prevent powder scattering.

    • Line the work surface with plastic-backed absorbent pads (absorbent side up).

  • Weighing:

    • Open the vial only inside the enclosure.

    • Weigh the solid. Cap the stock vial immediately.

    • Self-Validation: Wipe the exterior of the stock vial with a solvent-dampened wipe (methanol) before returning it to storage. Treat the wipe as hazardous waste.

  • Solubilization:

    • Add solvent (e.g., DMSO) directly to the weighing vessel if possible, or transfer solid to a pre-filled vial.

    • Caution: Once in solution, the compound can penetrate skin more easily (carrier effect).

  • Decontamination:

    • Wipe down the balance and work area with 10% bleach (sodium hypochlorite) followed by 70% ethanol. Bleach helps degrade organic structures, though incineration is the only guarantee of destruction.

Part 5: Emergency Response

In case of Exposure:

  • Dermal: Wash immediately with soap and copious water for 15 minutes.[3] Do not scrub hard (avoids abrading skin and increasing absorption).

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Transport to ER immediately.

Medical Management Note: Clinicians should be informed that the patient was exposed to a cardiac glycoside .[4]

  • Antidote: Digoxin-specific antibody fragments (DigiFab/Digibind ) have shown cross-reactivity and efficacy with non-digoxin cardenolides (like oleander glycosides), though higher doses may be required [1].

  • Monitoring: Serum potassium (K+) and ECG are the critical monitoring parameters.

Part 6: Disposal

  • Solids/Liquids: Collect in a dedicated container labeled "High Potency Toxin - Cardiac Glycoside."

  • Destruction: Must be disposed of via chemical incineration . Do not autoclave (heat alone may not fully degrade the steroid nucleus).

  • Empty Vials: Triple rinse with solvent before disposal; dispose of rinsate as hazardous waste.

References

  • Roberts, D. M., & Buckley, N. A. (2016). Antidotes for acute cardenolide (cardiac glycoside) poisoning. British Journal of Clinical Pharmacology. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Cardiac Glycoside Toxicity Profile. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Link

  • Bandara, V., et al. (2010). A review of the natural history, toxicology, and clinical management of Nerium oleander (common oleander) poisoning. Toxicon. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.